HOAt
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxytriazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRBHDGWMWJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075239 | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39968-33-7 | |
| Record name | HOAt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-7-azabenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 1-Hydroxy-7-azabenzotriazole (HOAt) in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The formation of the peptide bond, the very backbone of these crucial biomolecules, is a delicate process susceptible to side reactions, most notably racemization. This technical guide provides an in-depth exploration of 1-Hydroxy-7-azabenzotriazole (HOAt), a cornerstone additive that has revolutionized peptide coupling reactions. We will delve into its mechanism of action, present comparative data on its efficacy, provide detailed experimental protocols, and illustrate key processes with clear diagrams.
Core Principles of Peptide Synthesis: The Need for Activation and Control
Peptide synthesis is the stepwise formation of amide bonds between amino acids. The chemical synthesis of peptides most commonly starts at the C-terminus and proceeds toward the N-terminus.[1] This process involves the reaction of the carboxyl group of one amino acid with the amino group of another. However, this reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[2]
This is where coupling reagents come into play. Reagents like carbodiimides (e.g., DCC, DIC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) are employed to activate the carboxylic acid.[2] However, the use of these reagents alone can lead to significant racemization, the loss of stereochemical purity at the α-carbon of the amino acid.[3] To mitigate this, additives are introduced to the reaction mixture. These additives work in concert with the coupling reagents to accelerate the reaction and, crucially, suppress racemization.[4]
This compound: A Superior Additive for Peptide Coupling
1-Hydroxy-7-azabenzotriazole (this compound) is a pivotal coupling additive that has demonstrated superior performance compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt).[5][6] The key to this compound's enhanced efficacy lies in its chemical structure. The presence of a nitrogen atom at the 7-position of the benzotriazole (B28993) ring has a profound electron-withdrawing effect. This structural feature is central to its ability to both accelerate coupling reactions and minimize the loss of stereochemical integrity.[7]
The primary advantages of using this compound in peptide synthesis include:
-
Superior Racemization Suppression: this compound is highly effective at preventing the epimerization of amino acids during the activation step, ensuring the synthesis of peptides with high chiral purity.[3][5]
-
Enhanced Coupling Efficiency: The use of this compound accelerates the rate of peptide bond formation, leading to higher yields and allowing for the synthesis of complex or sterically hindered peptides.[5]
-
Broad Applicability: this compound is compatible with a wide range of peptide synthesis strategies, including both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Mechanism of Action: How this compound Safeguards Stereochemistry
The efficacy of this compound is rooted in its ability to form a highly reactive, yet stable, active ester intermediate. When used with a coupling reagent such as a carbodiimide, the following steps occur:
-
The coupling reagent activates the carboxylic acid of the N-protected amino acid, forming a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to racemization via the formation of an oxazolone.
-
This compound rapidly intercepts the O-acylisourea intermediate, forming an this compound-active ester.
-
This this compound-active ester is more stable and less prone to racemization than the O-acylisourea.[8]
-
The pyridine (B92270) nitrogen in the this compound moiety is believed to provide anchimeric assistance, coordinating with the incoming amine and dramatically increasing the rate of amide bond formation.[6]
-
The free amine of the growing peptide chain then attacks the activated ester, forming the desired peptide bond with minimal epimerization.
The following diagram illustrates this proposed mechanism:
Caption: Mechanism of this compound-mediated peptide coupling.
Data Presentation: Quantitative Comparison of Racemization
The superiority of this compound over HOBt in suppressing racemization has been demonstrated in several studies. The following table summarizes quantitative data from a study that directly compared the two additives in a challenging solid-phase synthesis reaction.
| Coupling Conditions | % Epimerized Product (L-D-L Isomer) | Reference |
| Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC/HOBt | 18% | [9] |
| Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC/HOAt | 6% | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for Fmoc-based solid-phase peptide synthesis (SPPS) using this compound.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents) or another suitable coupling reagent
-
This compound (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Swelling: If starting with a dry resin, swell it in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid, HATU, and this compound in DMF.
-
Add DIPEA or collidine to the mixture.
-
Allow the activation mixture to stand for a few minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Loading the First Amino Acid onto Rink Amide Resin using HATU/HOAt
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid (5 equivalents)
-
HATU (4.5 equivalents)
-
This compound (4.5 equivalents)
-
Base: 20% N-methylmorpholine (NMM) or 20% collidine in DMF
-
Deprotection solution: 20% piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection:
-
Weigh the desired amount of Rink Amide resin into a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF).
-
Agitate for 1 hour to remove the Fmoc group from the linker.
-
-
Amino Acid Activation:
-
While the resin is deprotecting, weigh out the Fmoc-protected amino acid, HATU, and this compound.
-
Combine these solids in a separate vial and dissolve them in the 20% NMM or collidine in DMF solution.
-
-
Coupling:
-
After the 1-hour deprotection, drain the piperidine solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for at least 4 hours (can be left overnight, but not exceeding 24 hours).[10]
-
-
Washing:
-
Drain the amino acid solution.
-
Wash the resin with DMF (3-5 times).
-
The resin is now loaded with the first amino acid and ready for the subsequent coupling cycles as described in Protocol 1.
-
Mandatory Visualization: Experimental Workflow
The following diagram provides a visual representation of a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A typical workflow for one cycle of SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
The Definitive Guide to 1-Hydroxy-7-azabenzotriazole (HOAt) in Peptide Synthesis and Drug Development
An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior additive in peptide coupling reactions, significantly enhancing reaction rates, minimizing racemization, and improving overall peptide purity and yield. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and practical applications in both solid-phase and solution-phase peptide synthesis. Detailed experimental protocols, quantitative data comparing its efficacy against other common additives, and a visual representation of its role in the peptide synthesis workflow are presented to offer a complete resource for laboratory professionals.
Chemical Identity and Properties
1-Hydroxy-7-azabenzotriazole is an organic compound that plays a critical role as a coupling additive in the synthesis of peptides and other amide-containing molecules.
Full Chemical Name: 3H-[1][2][3]Triazolo[4,5-b]pyridin-3-ol[3]
Common Synonyms:
-
1-Hydroxy-7-azabenzotriazole (this compound)[3]
-
7-Aza-1-hydroxybenzotriazole[4]
-
N-Hydroxy-7-azobenzotriazole[2]
Molecular Formula: C₅H₄N₄O[2][5][6]
Molecular Weight: 136.11 g/mol [2][4]
Appearance: White to off-white crystalline solid.[5][7]
Mechanism of Action in Amide Bond Formation
The primary function of this compound in peptide synthesis is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. When used in conjunction with a carbodiimide (B86325) coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), this compound participates in a multi-step activation process.
The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions, including racemization of the chiral amino acid. The introduction of this compound provides a more favorable reaction pathway. The O-acylisourea intermediate rapidly reacts with this compound to form a more stable and highly reactive this compound active ester. This active ester is significantly less susceptible to racemization and readily undergoes nucleophilic attack by the amine component to form the desired peptide bond with high efficiency.[8] The pyridine (B92270) nitrogen within the this compound structure is believed to provide anchimeric assistance, further accelerating the coupling reaction.[9]
A similar mechanism is at play when using uronium/aminium-based coupling reagents that incorporate the this compound moiety, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). In this case, the HATU reagent directly facilitates the formation of the OAt-active ester from the carboxylic acid.[2]
Quantitative Comparison of Coupling Additives
The superiority of this compound over the more traditional additive, 1-hydroxybenzotriazole (B26582) (HOBt), has been demonstrated in various studies. This compound consistently leads to higher yields and significantly lower levels of racemization, particularly in challenging coupling reactions. The following tables summarize comparative data for different coupling scenarios.
| Coupling of Z-Phg-OH to H-Pro-NH₂ | Yield (%) | DL Isomer (%) |
| This compound/DIPCDI | 86 | 2.1 |
| HOBt/DIPCDI | 79 | 8.9 |
| Oxyma/DIPCDI | 90 | 3.8 |
| Data sourced from Merck Millipore's Novabiochem® Coupling reagents guide.[9] |
| Fragment Condensation of Z-Phe-Val-OH to H-Pro-NH₂ | Yield (%) | DL Isomer (%) |
| This compound/DIPCDI | 88 | 0.1 |
| HOBt/DIPCDI | 84 | 0.2 |
| Oxyma/DIPCDI | 91 | 0.1 |
| Data sourced from Merck Millipore's Novabiochem® Coupling reagents guide.[9] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual procedure for Fmoc-based solid-phase peptide synthesis on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and then DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis using this compound
Conclusion
1-Hydroxy-7-azabenzotriazole is a highly effective and indispensable coupling additive in modern peptide synthesis. Its ability to accelerate reaction times, enhance yields, and, most critically, suppress racemization makes it a superior choice over traditional additives like HOBt. The detailed protocols and comparative data provided in this guide underscore the significant advantages of incorporating this compound into synthetic workflows, enabling researchers and drug development professionals to produce high-purity peptides with greater efficiency and confidence.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
The Core Mechanism of 1-Hydroxy-7-azabenzotriazole (HOAt) in Racemization Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 1-Hydroxy-7-azabenzotriazole (HOAt) in suppressing racemization during peptide synthesis. By delving into the underlying chemical principles, presenting quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in the field of drug development and peptide chemistry.
Introduction: The Challenge of Racemization in Peptide Synthesis
The synthesis of peptides with high stereochemical purity is a critical challenge in the development of peptide-based therapeutics. Racemization, the loss of chiral integrity at the α-carbon of an amino acid residue during the coupling reaction, can lead to the formation of diastereomeric impurities. These impurities can be difficult to separate and may exhibit altered biological activity, immunogenicity, or toxicity.
Racemization in peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone (B7731731) Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, forming an achiral enolate intermediate.
The use of coupling additives is a key strategy to minimize racemization. These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to racemization than the initial activated species.
This compound: A Superior Racemization Suppressor
1-Hydroxy-7-azabenzotriazole (this compound) has emerged as a highly effective coupling additive that significantly suppresses racemization compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). The superior performance of this compound is attributed to the presence of a nitrogen atom at the 7-position of the benzotriazole (B28993) ring system.
Mechanism of Action
The primary role of this compound in peptide coupling is to intercept the initially formed activated species (e.g., an O-acylisourea from a carbodiimide) to generate a more stable and highly reactive this compound active ester. The key to this compound's efficacy lies in the participation of the nitrogen atom at the 7-position. It is postulated that this nitrogen atom acts as a general base, facilitating the deprotonation of the incoming amine's nucleophilic nitrogen through a pseudo-intramolecular hydrogen bond. This accelerates the rate of aminolysis, favoring the desired peptide bond formation over the competing racemization pathways.
The electron-withdrawing nature of the pyridine (B92270) ring in this compound also increases the acidity of the N-hydroxyl group, making the OAt-ester a better leaving group and further accelerating the coupling reaction.
Quantitative Data on Racemization Suppression
The superior performance of this compound in suppressing racemization has been demonstrated in several studies. The following tables summarize key quantitative data from comparative experiments.
Table 1: Comparison of this compound and HOBt in a Solid-Phase Peptide Synthesis
| Coupling Additive | Coupling Reagent | % Epimerization (L-D-L isomer) |
| HOBt | DCC | 18% |
| This compound | DCC | 6% |
Data from a study by Carpino et al. on the coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin.
Table 2: Comparison of Additives with Dicyclohexylcarbodiimide (DCC) in Solution-Phase Synthesis
| Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| This compound | DIC | 5.9% |
Data from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
Racemization Assay in Solid-Phase Peptide Synthesis (Carpino et al.)
Objective: To quantify the extent of epimerization during the coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC with either HOBt or this compound as an additive.
Materials:
-
Fmoc-Phe-Ser(OtBu)-OH
-
H-Pro-PAL-PEG-PS resin
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling and Deprotection: Swell the H-Pro-PAL-PEG-PS resin in DMF. Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the proline residue. Wash the resin thoroughly with DMF.
-
Coupling:
-
In two separate reaction vessels, add the deprotected resin.
-
In the first vessel, add a solution of Fmoc-Phe-Ser(OtBu)-OH, DCC, and HOBt in DMF.
-
In the second vessel, add a solution of Fmoc-Phe-Ser(OtBu)-OH, DCC, and this compound in DMF.
-
Allow the coupling reactions to proceed for a defined period (e.g., 2 hours) at room temperature.
-
-
Cleavage and Deprotection: After the coupling reaction, wash the resin with DMF. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the crude peptide by reversed-phase HPLC. The L-D-L and L-L-L diastereomers of the tripeptide will have different retention times and can be quantified by integrating the respective peak areas.
-
Racemization Assay in Solution-Phase Peptide Synthesis
Objective: To compare the racemization-suppressing effect of HOBt and this compound when used with DIC for the coupling of Z-Phe-Val-OH with H-Pro-NH2.
Materials:
-
Z-Phe-Val-OH
-
H-Pro-NH2
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N-Dimethylformamide (DMF)
-
HPLC grade acetonitrile and water
Procedure:
-
Reaction Setup:
-
In two separate reaction vials, dissolve Z-Phe-Val-OH and H-Pro-NH2 in DMF.
-
To the first vial, add HOBt and then DIC.
-
To the second vial, add this compound and then DIC.
-
-
Reaction: Allow the reactions to proceed at room temperature for a specified time (e.g., 4 hours).
-
Work-up: Quench the reaction and work up the reaction mixture to isolate the crude peptide product.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis.
-
Analyze the sample by chiral HPLC or by a suitable reversed-phase HPLC method capable of separating the resulting diastereomers (L-L and D-L).
-
Calculate the percentage of the D-L isomer by integrating the peak areas.
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Competing pathways of peptide bond formation and racemization.
Caption: this compound intervention in peptide coupling to suppress racemization.
Caption: General workflow for determining racemization levels.
Conclusion
1-Hydroxy-7-azabenzotriazole (this compound) is a powerful tool in the arsenal (B13267) of peptide chemists for minimizing racemization during amide bond formation. Its unique mechanism, involving the formation of a highly reactive active ester and neighboring group participation from the 7-aza nitrogen, leads to accelerated coupling rates and significantly reduced levels of epimerization compared to traditional additives like HOBt. The quantitative data and experimental protocols provided in this guide underscore the practical benefits of employing this compound in the synthesis of stereochemically pure peptides, a critical consideration for the development of safe and efficacious peptide-based drugs.
1-Hydroxy-7-azabenzotriazole: A Technical Guide for Researchers
An in-depth examination of the structure, properties, and applications of 1-Hydroxy-7-azabenzotriazole (HOAt), a critical reagent in modern drug development and peptide synthesis.
Introduction
1-Hydroxy-7-azabenzotriazole (this compound) is a heterocyclic compound that has become an indispensable tool in the field of organic chemistry, particularly in peptide synthesis. Its superior performance as a coupling additive, primarily in the formation of amide bonds, has established it as a vital component in the synthesis of peptides and other complex organic molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Structure and Chemical Properties
This compound is a derivative of benzotriazole (B28993) with a hydroxyl group attached to a nitrogen atom of the triazole ring and a nitrogen atom replacing a carbon in the benzene (B151609) ring. This unique structure is central to its reactivity and efficacy as a coupling additive.
An In-depth Technical Guide to HOAt-Mediated Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Core of Amide Bond Formation
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior additive in these reactions, significantly enhancing both the rate and efficiency of amide bond formation while minimizing common side reactions.[1][2] When used in conjunction with a primary coupling agent, such as a carbodiimide (B86325) (e.g., EDC or DIC), this compound facilitates the creation of a highly reactive intermediate active ester.[2] Its unique structure not only accelerates the coupling process but also provides exceptional protection against racemization, a critical consideration in peptide synthesis where stereochemical integrity is paramount.[2][3] This guide provides a detailed overview of the fundamental principles, quantitative performance, and experimental protocols for this compound-mediated coupling reactions.
Mechanism of Action: The this compound Advantage
The efficacy of this compound lies in its ability to form a highly reactive O-acylisourea active ester and its unique structural features that suppress racemization. The process can be broken down into several key steps when used with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).
-
Carboxylic Acid Activation: The carboxylic acid reacts with the carbodiimide to form a highly reactive, but unstable, O-acylisourea intermediate.
-
Formation of the this compound Active Ester: This unstable intermediate is prone to side reactions, including racemization. This compound rapidly intercepts the O-acylisourea to form a more stable and highly reactive this compound-ester.[2]
-
Amine Acylation: The amine nucleophile then attacks the activated this compound-ester, forming the desired amide bond and releasing this compound.
The superiority of this compound over its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt), is attributed to the nitrogen atom at the 7-position of the azabenzotriazole ring.[2] This nitrogen atom has an electron-withdrawing effect, which increases the acidity and improves the leaving group quality of the active ester, thus accelerating the coupling reaction.[1] Furthermore, it is postulated that this pyridine (B92270) nitrogen can participate in the reaction through anchimeric assistance (neighboring group participation), coordinating the incoming amine nucleophile and dramatically increasing the rate of amide bond formation.[4][5] This rapid and efficient coupling significantly outcompetes the pathways leading to racemization.[4]
Quantitative Data: Performance Comparison
The enhanced reactivity and superior racemization suppression of this compound compared to other additives have been demonstrated in numerous studies. Uronium/aminium salts derived from this compound, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), consistently outperform their HOBt-based counterparts like HBTU.[1][6] This is particularly evident in the synthesis of "difficult" sequences, such as sterically hindered or aggregation-prone peptides.[5]
| Coupling System | Model Reaction / Peptide | Yield / Purity | Epimerization (%) | Reference(s) |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | Not Specified | 18% | [4] |
| DCC / this compound | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | Not Specified | 6% | [4] |
| EDC / HOBt | Z-L-Phg-OH + H-Val-OMe | Moderate | 3.7% | [7] |
| EDC / this compound | Z-L-Phg-OH + H-Val-OMe | High | <1-2% | [7] |
| EDC / Oxyma Pure | Z-L-Phg-OH + H-Val-OMe | High | 0.1% | [7] |
| HBTU | Acyl Carrier Protein (ACP) Fragment (65-74) Synthesis | Lower Purity (more deletion products observed) | Higher risk | [1] |
| HATU | Acyl Carrier Protein (ACP) Fragment (65-74) Synthesis | Higher Purity (fewer deletion products observed) | Lower risk | [1] |
Table 1: Comparative performance of this compound and related reagents in challenging coupling reactions.
Experimental Protocols
The following are generalized protocols for this compound-mediated couplings. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: General Procedure for Solution-Phase Amide Coupling using EDC/HOAt
This protocol describes a typical procedure for coupling a carboxylic acid and an amine in a solution phase.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
This compound (1.1 - 1.5 eq)
-
Tertiary base, e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or Acetonitrile)
Procedure:
-
Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the amine (1.1 eq), followed by EDC·HCl (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a standard coupling cycle in Fmoc-based SPPS. The quantities are based on a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq, 0.1 mmol)
-
Fmoc-amino acid (3.0 - 5.0 eq)
-
HATU (2.9 - 4.9 eq)
-
Base: DIPEA or 2,4,6-Collidine (6.0 - 10.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF.[8]
-
Activation (Pre-activation):
-
Coupling:
-
Drain the DMF from the washed, deprotected peptide-resin.
-
Add the pre-activated amino acid solution to the resin.[8]
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Cycle Repetition: Proceed to the next Fmoc deprotection step for the subsequent amino acid addition.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
safety and handling precautions for solid HOAt
An In-depth Technical Guide to the Safety and Handling of Solid 1-Hydroxy-7-azabenzotriazole (HOAt)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for solid 1-Hydroxy-7-azabenzotriazole (this compound), a reagent widely used in peptide synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the reagent.
Chemical and Physical Properties
Solid this compound is a white to off-white or light yellow crystalline powder.[1][2] It is known for its role as a highly efficient additive in peptide coupling reactions, where it enhances reaction rates and suppresses racemization.[3][4][5] While sparingly soluble in water, it dissolves in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with multiple hazard pictograms, indicating its potential risks.
GHS Pictograms:
Signal Word: Danger[6]
Hazard and Precautionary Statements
A summary of key Hazard (H) and Precautionary (P) statements associated with this compound is provided below. This is not an exhaustive list, and users should consult the full Safety Data Sheet (SDS) for complete information.
| Category | Code | Statement | Citations |
| Hazard | H204 | Fire or projection hazard | [2][7] |
| H301 | Toxic if swallowed | [2][7] | |
| H315 | Causes skin irritation | [2][7] | |
| H318 | Causes serious eye damage | [2][7] | |
| H335 | May cause respiratory irritation | [2][7] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2][8][9] |
| P250 | Do not subject to grinding/shock/friction | [2][8][9] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] | |
| P270 | Do not eat, drink or smoke when using this product | [2][7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2][7][8] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor | [7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Quantitative Safety Data
The following table summarizes key quantitative data related to the safety of solid this compound.
| Parameter | Value | Citations |
| Melting Point | 213 - 216 °C (415 - 421 °F) | [2][6] |
| Decomposition Temperature | 198 °C (388 °F) | [2] |
| NFPA Rating | Health: 1, Flammability: 2, Instability: 0 | [7] |
| Partition Coefficient (log Pow) | 0.033 | [2] |
| Relative Density | 0.973 g/cm³ at 20 °C | [10] |
Stability and Reactivity
Solid this compound is stable under recommended storage conditions but can be hazardous if handled improperly.[7]
-
Conditions to Avoid: It is crucial to avoid dust generation, heat, shock, and friction.[2][3][7] The material should be kept away from all sources of ignition.[7] Violent decomposition can occur if the material is dried at elevated temperatures.[4][11]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong reducing agents, and acidic or basic substances that could promote decomposition.[1][3][7]
-
Hazardous Decomposition Products: Thermal decomposition can generate toxic gases, including carbon oxides and nitrogen oxides.[5][7]
Handling and Storage
Proper handling and storage procedures are essential to mitigate the risks associated with solid this compound.
Safe Handling
-
Always handle chemicals in a well-ventilated area, preferably under a fume hood.[7][12]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Minimize dust generation and accumulation during handling.[7] Use a scoop or spatula to remove the solid from its container.[12]
-
Do not subject the material to grinding, shock, or friction.[2][8]
-
Keep the container tightly closed when not in use.[7]
-
Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[2][7]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7]
-
The recommended storage temperature is between 2°C and 8°C.[1][2]
-
Protect the material from moisture and light.[1] For optimal stability, storage under an inert atmosphere is recommended.[1]
-
Store away from incompatible substances and sources of ignition.[1][7]
References
- 1. guidechem.com [guidechem.com]
- 2. peptide.com [peptide.com]
- 3. 1-Hydroxy-7-azabenzotriazole (this compound) [benchchem.com]
- 4. This compound | 39968-33-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]
- 7. aksci.com [aksci.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
The Acidity of HOAt: A Cornerstone of Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the pursuit of efficiency, fidelity, and minimal side reactions is paramount. Among the arsenal (B13267) of reagents developed to achieve these goals, 1-hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior coupling additive, particularly in the formation of amide bonds. Its efficacy is intrinsically linked to its acidity, quantified by its pKa value. This technical guide delves into the significance of the pKa of this compound, providing a comprehensive overview of its measurement, its implications for peptide coupling, and the underlying chemical principles that govern its performance.
Understanding pKa and its Significance for this compound
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For coupling additives in peptide synthesis, the acidity of the hydroxyl group is a critical determinant of its effectiveness.
1-Hydroxy-7-azabenzotriazole (this compound) is a heterocyclic compound that acts as an additive in peptide synthesis to accelerate coupling and, most importantly, to suppress racemization. The pKa of this compound has been reported to be approximately 3.28 to 3.38.[1][2][3] This relatively low pKa value, especially when compared to its predecessor 1-hydroxybenzotriazole (B26582) (HOBt) with a pKa of approximately 4.60, is a key factor in its enhanced performance.[1][2][3] The electron-withdrawing effect of the nitrogen atom at the 7-position in the pyridine (B92270) ring of this compound increases the acidity of the hydroxyl group.[4]
The lower pKa of this compound leads to the formation of a more reactive active ester intermediate during the coupling reaction. This heightened reactivity accelerates the rate of amide bond formation, leading to higher yields and shorter reaction times.[4]
Quantitative Data Summary
For a clear comparison of the acidity and performance of this compound relative to other common coupling additives, the following table summarizes key quantitative data found in the literature.
| Compound | pKa Value | Key Characteristics |
| 1-Hydroxy-7-azabenzotriazole (this compound) | ~3.28 - 3.38 [1][2][3] | High reactivity, excellent racemization suppression, forms highly reactive OAt esters.[4] |
| 1-Hydroxybenzotriazole (HOBt) | ~4.60[1][2][3] | Standard additive, less effective at racemization suppression than this compound.[4] |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | ~3.35[3] | Reactivity comparable to this compound, good compromise in terms of cost and performance.[5] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) | ~4.60 | Non-explosive alternative to HOBt and this compound, with comparable or slightly lower racemization suppression than this compound.[6] |
Experimental Protocols
Protocol 1: Potentiometric Titration for pKa Determination of this compound (Generalized)
Potentiometric titration is a common and accurate method for determining the pKa of a substance.[7] This protocol is a generalized procedure that can be adapted for this compound.
Materials:
-
1-hydroxy-7-azabenzotriazole (this compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[8] Add KCl solution to maintain a constant ionic strength.[8]
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar and position it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Acidification (for titration with base): If titrating with NaOH, the initial solution can be made slightly acidic by adding a small amount of 0.1 M HCl to ensure the starting point is on the acidic side of the pKa.[8]
-
Titration: Begin stirring the solution at a constant, moderate speed. Add the standardized NaOH solution in small, precise increments from the buret.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8]
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9] A first derivative plot of the titration curve can be used to accurately determine the equivalence point.
Protocol 2: Spectrophotometric Determination of pKa of this compound (Generalized)
Spectrophotometry can also be used to determine the pKa of a compound if the protonated and deprotonated forms have different UV-Vis absorption spectra.[10]
Materials:
-
1-hydroxy-7-azabenzotriazole (this compound)
-
A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 2 to 5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/organic solvent mixture if solubility is an issue).
-
Preparation of Sample Solutions: Prepare a series of solutions by diluting a small, constant volume of the this compound stock solution in a series of buffer solutions of different known pH values.
-
Spectral Scans: Obtain the full UV-Vis absorption spectrum for each buffered solution to identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of this compound.
-
Absorbance Measurements: Measure the absorbance of each solution at the identified wavelengths of maximum absorbance for both the acidic and basic forms.
-
Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of this compound.[7] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[11]
Protocol 3: Standard Peptide Coupling using a Carbodiimide (B86325) and this compound (Generalized)
This protocol describes a general procedure for amide bond formation in solid-phase peptide synthesis (SPPS) using a carbodiimide coupling reagent like N,N'-diisopropylcarbodiimide (DIC) with this compound as an additive.
Materials:
-
Resin-bound amine (the N-terminally deprotected peptide on a solid support)
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-hydroxy-7-azabenzotriazole (this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (for Fmoc deprotection)
-
Shaker vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Treat the resin with a piperidine solution in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents relative to the resin loading) and this compound (e.g., 3-5 equivalents) in DMF.
-
Activation: Add the carbodiimide (e.g., DIC, 3-5 equivalents) to the amino acid/HOAt solution and allow it to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for a specified time (e.g., 1-2 hours).
-
Monitoring: The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines. A negative test indicates the completion of the coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Next Cycle: The peptide is now ready for the next cycle of deprotection and coupling.
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound.
References
- 1. 1-Hydroxy-7-azabenzotriazole (this compound) [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. nbinno.com [nbinno.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. bachem.com [bachem.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. asdlib.org [asdlib.org]
- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 11. egyankosh.ac.in [egyankosh.ac.in]
Methodological & Application
HOAt Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The efficiency and fidelity of peptide chain assembly are critically dependent on the choice of coupling reagents and additives. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior activating agent and racemization suppressant compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in SPPS, demonstrating its advantages in producing high-purity peptides, especially in the synthesis of difficult or sterically hindered sequences.
This compound's efficacy stems from the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring. This enhances the acidity of the hydroxyl group, leading to the formation of a more reactive OAt-active ester when combined with a coupling agent. This increased reactivity accelerates the coupling reaction and, crucially, minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.
Advantages of the this compound Protocol
The utilization of this compound in SPPS protocols, often in conjunction with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), offers several distinct advantages:
-
Superior Racemization Suppression: this compound is highly effective at minimizing the epimerization of amino acids during activation, ensuring the synthesis of peptides with high stereochemical purity.
-
Enhanced Coupling Efficiency: The formation of the highly reactive OAt-ester leads to faster and more complete coupling reactions, resulting in higher yields and fewer deletion sequences.[1]
-
Improved Synthesis of Difficult Sequences: The this compound protocol is particularly beneficial for sterically hindered amino acids (e.g., Val, Ile, Aib), N-methylated amino acids, and sequences prone to aggregation.[1]
-
Higher Purity of Crude Peptides: The increased efficiency of the coupling reactions leads to cleaner crude products, simplifying the subsequent purification steps.[1]
Data Presentation: Comparative Performance
The advantages of this compound-based coupling protocols are evident when compared to methods utilizing HOBt. The following tables summarize the performance of different coupling reagents in the synthesis of the well-established "difficult" acyl carrier protein (ACP) fragment (65-74) and highlight the reduction in racemization observed with this compound.
Table 1: Qualitative Performance Comparison of Coupling Reagents in the Synthesis of ACP (65-74)
| Parameter | HATU (with this compound) | HBTU (with HOBt) |
| Crude Peptide Purity | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) |
| Coupling Efficiency | High | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Epimerization Risk | Lower risk | Higher risk |
This table is a summary of qualitative data from comparative studies.[1]
Table 2: Quantitative Comparison of Racemization
| Coupling Method | Peptide Sequence | % Epimerization |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 18% |
| DCC / this compound | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 6% |
Data from a comparative study on a difficult dipeptide coupling.[2]
Experimental Protocols
This section provides a detailed protocol for manual Fmoc-based SPPS using a HATU/HOAt coupling strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether, cold
Protocol 1: Single Amino Acid Coupling Cycle (HATU/HOAt)
This protocol describes a single cycle of deprotection and coupling for the addition of one amino acid to the growing peptide chain on the solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and this compound (4.5 equivalents) in DMF.
- Add DIPEA (9.0 equivalents) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction vessel at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended up to 24 hours.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.
5. Repeat:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- After the final coupling and washing steps, wash the peptidyl-resin with DCM (3 x 1 min) and dry under vacuum.
2. Cleavage:
- Add the cleavage cocktail to the dried resin.
- Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Collection:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
Visualizations
This compound Mechanism of Action in SPPS
Caption: Mechanism of carboxylic acid activation and coupling using this compound in SPPS.
General Fmoc-SPPS Workflow with this compound
Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS using the this compound protocol.
Logical Relationship: this compound vs. HOBt in Racemization Suppression
Caption: Comparison of the reaction pathways and racemization potential for this compound and HOBt.
References
Application of 1-Hydroxy-7-azabenzotriazole (HOAt) in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with challenging sequences, is a cornerstone of modern drug discovery and biomedical research. Difficult sequences, such as those prone to aggregation (e.g., amyloid-beta), containing sterically hindered amino acids (e.g., Val, Ile, Aib), or N-methylated residues, often result in low yields, incomplete reactions, and racemization of chiral centers. The choice of coupling additive is critical in overcoming these obstacles. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior coupling additive that significantly enhances the efficiency and fidelity of solid-phase peptide synthesis (SPPS) for such difficult sequences.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of challenging peptides.
The Role and Advantages of this compound
This compound is utilized as an additive in conjunction with a coupling reagent, such as a carbodiimide (B86325) (e.g., DIC, EDC) or an onium salt (e.g., HATU, HBTU). Its primary function is to form a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable and highly reactive OAt-active ester.[3][4] This mechanism offers several advantages over traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt).
The key advantages of using this compound include:
-
Enhanced Reactivity and Faster Coupling Kinetics: The nitrogen atom at the 7-position of the benzotriazole (B28993) ring in this compound exerts an electron-withdrawing effect, increasing the acidity and reactivity of the active ester.[5] This leads to faster and more efficient coupling reactions, which is particularly beneficial for sterically hindered amino acids.[1][3]
-
Superior Racemization Suppression: The this compound-activated ester is less prone to forming the undesirable oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[4][6] This ensures the preservation of the stereochemical integrity of the amino acids, a critical factor for the biological activity of the final peptide.
-
Improved Yields and Purity: By accelerating coupling and minimizing side reactions, this compound contributes to higher overall yields and greater purity of the target peptide, reducing the need for extensive purification steps.[2][3]
-
Effectiveness in Difficult Couplings: this compound has demonstrated exceptional performance in notoriously difficult couplings, such as those involving N-methylated amino acids, where other reagents may fail.[7]
Quantitative Data Presentation
While extensive comparative studies with tabulated raw data are often sequence-dependent and proprietary, the literature consistently supports the superiority of this compound-based coupling reagents. The following tables summarize the relative performance and key characteristics of common coupling additives.
Table 1: Comparison of Coupling Additive Performance in Difficult Peptide Synthesis
| Additive | Coupling Reagent Association | Relative Reactivity | Racemization Suppression | Key Advantages |
| This compound | DIC, EDC, HATU, PyAOP | Very High | Excellent | Superior for hindered and N-methylated amino acids, rapid kinetics.[1][7] |
| OxymaPure | DIC, EDC, COMU, PyOxim | High | Very Good | Non-explosive, safer alternative to HOBt/HOAt, good solubility.[7][8][9] |
| 6-Cl-HOBt | DIC, EDC, HCTU, PyClock | High | Good | More reactive than HOBt due to the electron-withdrawing chloro group.[7] |
| HOBt | DIC, EDC, HBTU, PyBOP | Medium | Good | Cost-effective standard, but less effective for highly demanding sequences.[1][7] |
Table 2: Qualitative Comparison of Onium Salts Incorporating Different Additives
| Coupling Reagent | Incorporated Additive | Typical Use Case | Performance Notes |
| HATU | This compound | Gold standard for difficult sequences, sterically hindered couplings, and racemization-prone residues. | Considered one of the most efficient reagents, though can cause guanidinylation of the N-terminus if used in large excess.[1] |
| HCTU | 6-Cl-HOBt | A good balance of reactivity and cost for many difficult sequences. | More reactive than HBTU. |
| HBTU | HOBt | Routine, cost-effective synthesis of standard peptides. | May be less effective for severely hindered couplings compared to HATU.[1] |
| COMU | OxymaPure | A safer, high-performance alternative to HATU, especially in large-scale synthesis. | Reactivity is comparable to HATU; based on the non-explosive OxymaPure.[1] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Difficult Sequence using DIC/HOAt
This protocol provides a general framework for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis. The synthesis of the aggregation-prone Amyloid β-peptide (1-42) is a classic example of a difficult sequence where this compound is beneficial.[10]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/HOAt solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6-10 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings (e.g., secondary amino acids, sterically hindered residues), the coupling time may be extended, or a double coupling may be performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of 1-Hydroxy-7-azabenzotriazole (this compound).
Mechanism of Peptide Bond Formation using DIC/HOAt
Caption: Simplified mechanism of peptide bond formation using DIC and this compound.
Experimental Workflow for SPPS using this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HOAt in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective utilization of 1-Hydroxy-7-azabenzotriazole (HOAt) in microwave-assisted peptide synthesis (MAPS). The information compiled herein is intended to guide researchers in optimizing peptide coupling reactions, minimizing racemization, and improving overall synthesis efficiency, particularly for challenging peptide sequences.
Introduction to this compound in Peptide Synthesis
1-Hydroxy-7-azabenzotriazole (this compound) is a highly effective coupling additive used in peptide synthesis to enhance reaction rates and suppress racemization.[1][2] In the realm of microwave-assisted peptide synthesis (MAPS), where elevated temperatures are employed to accelerate reactions, the choice of coupling reagents is critical to maintaining peptide integrity. This compound has demonstrated superiority over its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt), due to the anchimeric assistance provided by the pyridine (B92270) nitrogen atom, which facilitates the aminolysis of the active ester intermediate.[3] This leads to faster and more efficient coupling reactions, which is particularly advantageous for sterically hindered amino acids and complex peptide sequences.[1][4]
Microwave energy significantly shortens the time required for both deprotection and coupling steps in solid-phase peptide synthesis (SPPS).[5][6] The combination of microwave heating with efficient coupling reagents like those based on this compound, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), has become an indispensable technique for the rapid production of high-purity peptides.[3]
Advantages of Using this compound in MAPS
The primary benefits of incorporating this compound into MAPS protocols include:
-
Reduced Racemization: this compound is a potent suppressor of racemization, even at the elevated temperatures used in microwave synthesis. This is crucial for maintaining the stereochemical integrity of the peptide.[1][2]
-
Increased Reaction Rates: The use of this compound accelerates the coupling reaction, leading to shorter cycle times and increased throughput.[1]
-
Improved Yields and Purity: Faster and more complete coupling reactions result in higher yields of the target peptide with fewer deletion sequences and other impurities.[1][2]
-
Efficacy with Difficult Sequences: this compound-based reagents are particularly effective for coupling sterically hindered amino acids, N-methylated amino acids, and sequences prone to aggregation.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other common coupling additives in peptide synthesis.
Table 1: Comparison of Coupling Additives on Racemization during Segment Coupling
| Additive | Racemization (%) |
| HOBt | > Oxyma-T |
| Oxyma-T | > OxymaPure |
| OxymaPure | > this compound |
| This compound | > Oxyma-B |
Data adapted from a study on segment coupling, indicating the relative extent of racemization. Lower placement in the table signifies lower racemization.[4]
Table 2: Performance of Coupling Reagents in the Synthesis of a Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)
| Coupling Reagent Combination | Pentapeptide Yield (%) | des-Aib Impurity (%) |
| DIC/HOBt | 8.4 | 83.1 |
| DIC/HOAt | 37.5 | 60.2 |
| DIC/OxymaPure | 42.8 | 50.4 |
| DIC/Oxyma-B | 26.4 | 61.1 |
This table highlights the improved yield of the target pentapeptide when using this compound compared to HOBt in a challenging sequence containing the sterically hindered amino acid Aib.
Table 3: Racemization of Cysteine and Histidine with Different Additives in SPPS
| Amino Acid | Additive | D/L Isomer Ratio (%) |
| Cys(Trt) | This compound/DIC | 0.4 |
| HOBt/DIC | 0.5 | |
| OxymaPure/DIC | 0.3 | |
| Oxyma-B/DIC | 0.3 | |
| His(Trt) | This compound/DIC | 1.9 |
| HOBt/DIC | 5.1 | |
| OxymaPure/DIC | 3.0 | |
| Oxyma-B/DIC | 1.0 |
This data demonstrates the effectiveness of this compound in minimizing racemization for sensitive amino acids like Cysteine and Histidine during solid-phase peptide synthesis.
Experimental Protocols
General Protocol for Microwave-Assisted SPPS using DIC/HOAt
This protocol is suitable for the synthesis of standard peptides on a microwave peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation: 3 minutes at 75°C.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), this compound (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Add DIPEA (8 equivalents) to the reaction vessel.
-
Microwave irradiation: 5-10 minutes at 75°C. For sterically hindered amino acids, the time can be extended or a double coupling can be performed.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: After the last coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol for Microwave-Assisted Synthesis of N-Methylated Peptides using HATU/HOAt
This protocol is optimized for the challenging coupling of N-methylated amino acids.
Materials:
-
Fmoc-N-methyl-amino acids
-
HATU
-
This compound
-
DIPEA
-
DMF or DCM as solvent
-
Other reagents as listed in Protocol 4.1.
Procedure:
-
Resin Swelling and Initial Deprotection: Follow steps 1 and 2 from Protocol 4.1.
-
Coupling of N-methylated Amino Acid:
-
Dissolve the Fmoc-N-methyl-amino acid (3 equivalents), HATU (2.9 equivalents), and this compound (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Microwave irradiation: 20 minutes at 35°C. For particularly difficult couplings, the temperature can be increased to 75°C for 10 minutes (in DMF).[4]
-
Wash the resin with DMF (3 x 5 mL).
-
-
Subsequent Cycles: Continue with the synthesis of the peptide chain following Protocol 4.1 for standard amino acids or this protocol for subsequent N-methylated residues.
-
Cleavage and Deprotection: Follow step 6 from Protocol 4.1.
Visualizations
Chemical Reaction Mechanism
Caption: Mechanism of this compound-mediated peptide bond formation.
Experimental Workflow for MAPS
Caption: General workflow for microwave-assisted peptide synthesis.
References
Preparing Stable HOAt Solutions in DMF for Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-7-azabenzotriazole (HOAt) is a crucial additive in modern Solid-Phase Peptide Synthesis (SPPS). When used with a coupling agent, it significantly suppresses racemization and accelerates the amide bond formation, leading to higher purity and yield of the final peptide product. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for the resin, protected amino acids, and coupling reagents. This document provides detailed application notes and protocols for preparing and maintaining stable solutions of this compound in DMF to ensure optimal performance in your peptide synthesis workflows.
The stability of the this compound solution is critical for reproducible and successful peptide synthesis. Degradation of this compound or the presence of impurities in the DMF can lead to incomplete couplings, side reactions, and ultimately, lower purity of the target peptide. These notes offer guidance on solubility, stability, preparation, and quality control of this compound/DMF solutions.
Data Presentation
Solubility of this compound in DMF
| Compound | Solvent | Concentration (M) | Temperature | Notes |
| This compound | DMF | ~0.6 | Room Temperature | Commercially available pre-dissolved solutions are typically offered at this concentration, indicating good solubility and stability. |
| This compound | DMF | 0.3 - 0.5 | Room Temperature | Commonly used concentrations in automated and manual SPPS protocols. |
It is generally recommended to prepare solutions at concentrations that will be used in the synthesis to avoid the need for long-term storage of highly concentrated stock solutions.
Stability of this compound in DMF
The stability of this compound in DMF is highly dependent on the purity of the solvent, particularly its water and amine content.[1] DMF can slowly decompose to form dimethylamine (B145610) and formic acid, which can compromise the stability of the this compound solution and interfere with the SPPS process.
| Parameter | Condition | Observation | Recommendation |
| Storage Time | Up to 4 weeks | A 0.3 M solution of this compound in anhydrous DMF, stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature, has been shown to be stable and effective in peptide synthesis. | Prepare fresh solutions for critical applications. For routine use, solutions can be stored for several weeks under proper conditions. |
| Water Content | Presence of water | Water can hydrolyze activated esters formed during the coupling reaction and may contribute to the degradation of coupling reagents and additives. | Use high-purity, anhydrous DMF with low water content (<0.05%). |
| Light Exposure | Prolonged exposure | While not extensively documented for this compound, prolonged exposure to light can degrade many organic reagents. | Store solutions in amber or opaque bottles to protect from light. |
Experimental Protocols
Protocol for Preparing a 0.5 M this compound Solution in DMF
Materials:
-
1-Hydroxy-7-azabenzotriazole (this compound), high purity
-
N,N-Dimethylformamide (DMF), anhydrous, peptide synthesis grade (<0.05% water)
-
Clean, dry amber glass bottle with a screw cap and a PTFE liner
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
Procedure:
-
Preparation of the Vessel: Ensure the glass bottle and magnetic stir bar are thoroughly cleaned and dried in an oven at 110°C for at least 2 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.
-
Weighing this compound: In a fume hood, accurately weigh the required amount of this compound. For 100 mL of a 0.5 M solution, you will need:
-
0.5 mol/L * 0.1 L * 136.11 g/mol = 6.8055 g of this compound
-
-
Dissolution: Place the magnetic stir bar in the bottle and add the weighed this compound.
-
Adding DMF: Under a gentle stream of argon or nitrogen, add approximately 80 mL of anhydrous DMF to the bottle.
-
Inert Atmosphere: Cap the bottle and stir the mixture at room temperature until the this compound is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Final Volume: Once dissolved, remove the cap under a gentle stream of inert gas and add anhydrous DMF to reach the final volume of 100 mL.
-
Storage: Replace the cap tightly, seal with paraffin (B1166041) film for extra protection against moisture, and store the solution at room temperature, protected from light.
Protocol for Assessing the Stability of the this compound/DMF Solution
A practical way to assess the stability and efficacy of your this compound/DMF solution is to perform a test coupling reaction and analyze the resulting product.
Materials:
-
Resin with a pre-loaded amino acid (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-amino acid for coupling (e.g., Fmoc-Phe-OH)
-
Coupling agent (e.g., DIC or HATU)
-
Your prepared this compound/DMF solution
-
Freshly prepared this compound/DMF solution (for comparison)
-
Standard SPPS reagents (piperidine in DMF, DCM, etc.)
-
HPLC system for analysis
Procedure:
-
Parallel Synthesis: Set up two parallel small-scale peptide syntheses to couple a single amino acid onto the resin.
-
Reaction A: Use your stored this compound/DMF solution.
-
Reaction B (Control): Use a freshly prepared this compound/DMF solution.
-
-
Standard Coupling: Follow a standard SPPS protocol for the coupling reaction. For example, for a 0.1 mmol synthesis:
-
Swell the resin in DMF.
-
Deprotect the Fmoc group with 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the Fmoc-amino acid (e.g., 0.5 mmol) with the coupling agent (e.g., 0.5 mmol DIC) and this compound (0.5 mmol from your solution) in DMF for a few minutes.
-
Add the activated amino acid mixture to the resin and couple for 1-2 hours.
-
-
Cleavage and Analysis: After the coupling, wash the resin, cleave the dipeptide from a small sample of the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
HPLC Analysis: Analyze the crude cleaved peptide from both reactions by reverse-phase HPLC.
-
Evaluation: Compare the chromatograms from Reaction A and Reaction B. A significant decrease in the main product peak or the appearance of side-product peaks (e.g., deletion sequences) in the sample from Reaction A would indicate degradation of your stored this compound solution.
Mandatory Visualizations
Experimental Workflow for Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound/DMF solutions.
Role of this compound in SPPS Coupling
Caption: The role of this compound in activating the amino acid and facilitating peptide bond formation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| This compound does not fully dissolve in DMF. | 1. DMF is not of sufficient purity (contains water).2. Concentration is too high for the given temperature.3. Inadequate mixing. | 1. Use fresh, anhydrous, peptide-synthesis grade DMF.2. Gently warm the solution (to no more than 40°C) with stirring. If it still does not dissolve, prepare a more dilute solution.3. Ensure vigorous stirring with a magnetic stirrer. |
| The this compound/DMF solution has a dark yellow or brown color. | 1. Degradation of DMF, forming amine impurities.2. Degradation of this compound due to prolonged storage or exposure to contaminants. | 1. Discard the solution and the bottle of DMF. Use a fresh, high-purity bottle of DMF.2. Discard the solution and prepare a fresh one. |
| Precipitation is observed in a stored solution. | 1. Temperature fluctuations causing the solution to become supersaturated.2. Contamination with a substance in which this compound is not soluble.3. Slow degradation of this compound or DMF leading to insoluble byproducts. | 1. Gently warm the solution with stirring to redissolve the precipitate. If it redissolves, it can likely still be used, but it is advisable to perform a stability test.2. Discard the solution.3. Discard the solution. |
| Poor coupling efficiency in SPPS when using the prepared solution. | 1. Degradation of this compound.2. Decomposition of the coupling agent.3. Presence of water or other contaminants in the DMF. | 1. Prepare a fresh this compound/DMF solution.2. Ensure the coupling agent is fresh and has been stored correctly.3. Use a new bottle of anhydrous, high-purity DMF. |
Conclusion
The preparation of a stable and effective this compound solution in DMF is a critical step for successful Solid-Phase Peptide Synthesis. By using high-purity, anhydrous DMF, following proper preparation and storage protocols, and performing periodic quality control checks, researchers can ensure the reliability and reproducibility of their peptide synthesis results. The protocols and guidelines presented in these application notes are intended to provide a comprehensive resource for achieving optimal outcomes in SPPS through the effective use of this compound.
References
Application Notes and Protocols: HOAt for the Synthesis of Peptides with N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial components in modern peptidomimetic design and drug development. Their incorporation into peptide backbones can significantly enhance therapeutic properties, including increased enzymatic stability, improved oral bioavailability, and better membrane permeability.[1] However, the solid-phase synthesis of peptides containing N-methylated residues presents considerable challenges. The primary obstacles are the steric hindrance and reduced nucleophilicity of the secondary amine, which often result in sluggish and incomplete coupling reactions.[1]
1-Hydroxy-7-azabenzotriazole (HOAt) has been established as a superior coupling additive for overcoming these synthetic difficulties. When used in conjunction with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC), or as an integral part of advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), this compound markedly improves coupling yields and effectively suppresses racemization during the incorporation of these sterically demanding amino acids.[2] This document provides comprehensive application notes, quantitative comparisons, and detailed experimental protocols for leveraging this compound in the synthesis of N-methylated peptides.
Mechanism of Action: The Role of this compound
This compound enhances the efficiency of peptide bond formation through a dual mechanism:
-
Formation of a Highly Reactive Activated Ester: In the presence of a carbodiimide, this compound rapidly converts the carboxylic acid of the incoming amino acid into a highly reactive OAt-active ester. This intermediate is significantly more susceptible to nucleophilic attack by the sterically hindered N-methylated amine compared to the intermediates formed with traditional additives like HOBt (1-Hydroxybenzotriazole).
-
Suppression of Racemization: The pyridine (B92270) nitrogen atom at the 7-position of the this compound ring is a key feature. Its electron-withdrawing nature increases the acidity of the N-hydroxyl group, making the OAt-ester a better leaving group. This accelerates the rate of the coupling reaction, thereby reducing the time the activated amino acid is exposed to the basic conditions that can lead to epimerization. It is also postulated that the pyridine nitrogen provides anchimeric assistance during the aminolysis step, further speeding up the desired reaction over the racemization side reaction.[3]
Data Presentation: Comparative Performance
The selection of an appropriate coupling additive is critical for maximizing yield and minimizing impurities. The following tables provide a quantitative comparison of this compound with other common additives in difficult coupling scenarios, which serve as excellent models for the challenges encountered with N-methylated residues.
Table 1: Comparison of Coupling Efficiency and Racemization for the Coupling of Z-Phg-OH and H-Pro-NH₂
| Additive/Reagent | Coupling Conditions | Product Yield (%) | Racemization (DL-isomer %) |
| This compound/DIC | Z-Phg-OH + H-Pro-NH₂ | 81.4 | 3.3 |
| HOBt/DIC | Z-Phg-OH + H-Pro-NH₂ | 81.9 | 9.3 |
| Oxyma/DIC | Z-Phg-OH + H-Pro-NH₂ | 89.9 | 1.0 |
Data sourced from BenchChem Application Notes, referencing Subirós-Funosas et al.[4]
Table 2: Comparison of Coupling Efficiency and Racemization for the Segment Coupling of Z-Phe-Val-OH and H-Pro-NH₂
| Additive/Reagent | Coupling Conditions | Product Yield (%) | Racemization (D-isomer %) |
| This compound/DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 86.1 | 2.1 |
| HOBt/DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 78.8 | 8.9 |
| OxymaPure/DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 89.8 | 3.8 |
Data sourced from BenchChem Application Notes, referencing Subirós-Funosas et al.[4]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for N-methylated Amino Acid Incorporation using DIC/HOAt
This protocol provides a robust method for the manual or automated synthesis of peptides containing N-methylated residues using Fmoc chemistry.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide, 100-200 mesh) in a suitable reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for a minimum of 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF and treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Coupling of N-methylated Amino Acid:
- In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents relative to the resin's initial substitution) and this compound (3-5 equivalents) in DMF.
- Add this solution to the reaction vessel containing the deprotected resin.
- Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction mixture.
- Agitate the suspension at room temperature for 2-4 hours. For notoriously difficult couplings (e.g., N(Me)Val onto another N(Me) residue), extending the reaction time or performing a double coupling is recommended.
4. Monitoring the Coupling Reaction:
- The standard ninhydrin (B49086) (Kaiser) test is ineffective for monitoring coupling to secondary amines. The bromophenol blue test is the recommended method (see Protocol 3).
- If the bromophenol blue test indicates an incomplete reaction (blue or green beads), a second coupling should be performed using a fresh preparation of the activated amino acid.
5. Capping (Optional but Recommended for Incomplete Couplings):
- If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted N-methyl amines to prevent the formation of deletion peptide sequences. This can be achieved by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
6. Washing:
- Once the coupling is complete (indicated by a negative bromophenol blue test), thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove all soluble reagents and byproducts.
7. Chain Elongation:
- Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.
Protocol 2: Coupling of N-methylated Amino Acids using PyBOP/HOAt
This protocol is an alternative for particularly challenging couplings, where the combination of the phosphonium (B103445) salt PyBOP with this compound can offer enhanced reactivity.
1. Resin Preparation:
- Swell the resin and perform the Fmoc deprotection as detailed in steps 1 and 2 of Protocol 1.
2. Coupling Reaction:
- In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 eq.), PyBOP (3 eq.), this compound (3 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
- Allow this mixture to pre-activate for 5-10 minutes at room temperature.
- Add the activated solution to the reaction vessel containing the resin.
- Agitate the mixture for 1-2 hours at room temperature.
3. Monitoring and Subsequent Steps:
- Monitor the reaction completion using the bromophenol blue test (Protocol 3).
- If necessary, perform a second coupling.
- Wash the resin as described in step 6 of Protocol 1.
Protocol 3: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
This qualitative test is essential for determining the endpoint of coupling reactions involving N-methylated amino acids.
1. Reagent Preparation:
- Prepare the test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF.
2. Test Procedure:
- Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction.
- Wash the beads thoroughly with methanol (B129727) on a small filter or in a pipette tip plugged with cotton.
- Add 2-3 drops of the bromophenol blue test solution to the washed beads.
- Immediately observe the color of the beads.
- Yellow: Indicates a complete coupling (no free amine).
- Blue to Green: Indicates an incomplete coupling (free amine present). A recoupling step is necessary.[5]
Visualizations
Caption: Mechanism of this compound-mediated peptide coupling.
Caption: SPPS workflow for N-methylated amino acids.
References
Application Notes and Protocols for Employing HOAt in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can circumvent challenges associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and the accumulation of deletion sequences. The choice of coupling additive is critical to the success of fragment condensation, directly impacting coupling efficiency, yield, and the preservation of stereochemical integrity.
1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior activating agent additive compared to its analogue, 1-hydroxybenzotriazole (B26582) (HOBt).[1][2] The electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring in this compound enhances the reactivity of the active ester intermediate, leading to faster and more efficient coupling.[1] Crucially, this compound is highly effective at suppressing racemization, a major concern during the activation of peptide fragments, thereby ensuring the synthesis of peptides with high chiral purity.[1][2][3] These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide fragment condensation, along with a summary of its advantages.
Advantages of Using this compound in Fragment Condensation
The use of this compound as a coupling additive in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) offers several key advantages over traditional methods employing HOBt:
-
Reduced Racemization: this compound is a more potent suppressor of racemization than HOBt. This is particularly critical in fragment condensation where the C-terminal amino acid of the acylating fragment is susceptible to epimerization.[1][3][4]
-
Increased Coupling Efficiency: The this compound-derived active esters are more reactive than their HOBt counterparts, leading to higher coupling yields and faster reaction times. This is especially beneficial when coupling sterically hindered fragments or dealing with difficult sequences.[1][3]
-
Higher Purity of Crude Peptides: The enhanced efficiency and reduced side reactions associated with this compound-mediated coupling result in crude peptide products of higher purity, simplifying subsequent purification steps.
While direct quantitative comparisons in fragment condensation are not extensively tabulated in the literature, the consensus from numerous studies indicates that this compound consistently outperforms HOBt in terms of both yield and suppression of racemization.[5]
Data Presentation: Comparison of Coupling Additives
The following table summarizes the qualitative and reported advantages of this compound in comparison to HOBt for peptide synthesis, including fragment condensation.
| Feature | 1-Hydroxy-7-azabenzotriazole (this compound) | 1-Hydroxybenzotriazole (HOBt) |
| Racemization Suppression | Superior suppression of racemization, especially for sensitive amino acids.[1][4] | Effective, but generally less so than this compound.[4] |
| Coupling Efficiency | Higher reactivity leading to faster coupling and improved yields.[1] | Good efficiency, but can be sluggish for difficult couplings. |
| Application in Fragment Condensation | Highly recommended for preserving chiral integrity and achieving high yields.[1] | Commonly used, but with a higher risk of racemization.[4] |
| Side Reactions | Minimizes side reactions due to faster and more efficient coupling. | More prone to side reactions, especially with prolonged reaction times. |
Experimental Protocols
Solid-Phase Fragment Condensation (SPFC) using DIC/HOAt
This protocol is adapted from established SPFC methods and incorporates this compound for enhanced performance. The "swelling volume" technique is employed to maximize reactant concentration and improve coupling efficiency.[4]
Materials:
-
N-terminally deprotected peptide-resin
-
C-terminally protected peptide fragment
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc removal
-
Reagents for cleavage and deprotection (e.g., TFA cocktail)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Protocol:
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
-
Activation of the Peptide Fragment:
-
In a separate vial, dissolve the C-terminally protected peptide fragment (1.5 equivalents relative to the resin loading) and this compound (1.5 equivalents) in a minimal volume of DMF or DMA. This volume should be just enough to swell the resin completely (the "swelling volume").
-
Add DIC (1.5 equivalents) to the solution and allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated peptide fragment solution to the dried peptide-resin.
-
Gently agitate the mixture at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test) for the presence of free amines. The reaction is typically allowed to proceed for 12-24 hours.[4]
-
If the Kaiser test is still positive after 24 hours, a second coupling can be performed with a fresh solution of the activated fragment.
-
-
Washing:
-
After the coupling is complete (negative Kaiser test), wash the resin extensively with DMF to remove excess reagents and by-products.
-
Follow with washes with DCM to prepare the resin for the next step or for drying.
-
-
Chain Elongation (if applicable):
-
Repeat the deprotection and coupling steps for subsequent fragment condensations.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and scavengers).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
Solution-Phase Fragment Condensation using DIC/HOAt
This protocol outlines a general procedure for coupling peptide fragments in solution using this compound.
Materials:
-
N-terminally protected peptide fragment (with a free C-terminus)
-
C-terminally protected peptide fragment (with a free N-terminus)
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Aprotic solvent (e.g., DMF, DCM)
-
Base (e.g., Diisopropylethylamine (DIEA), N-methylmorpholine (NMM))
-
Reagents for work-up and purification (e.g., ethyl acetate, aqueous solutions for extraction, silica (B1680970) gel for chromatography)
Protocol:
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected peptide fragment (1 equivalent) in a suitable aprotic solvent such as DMF.
-
Add a base, such as DIEA (2 equivalents), to the reaction mixture. If the amine component is a hydrochloride salt, use 3 equivalents of the base.
-
-
Coupling Reaction:
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Add DIC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the protected peptide fragment by column chromatography on silica gel.
-
-
Deprotection:
-
Remove the protecting groups from the coupled fragment using appropriate deprotection conditions to obtain the final peptide.
-
Visualizations
Caption: Mechanism of this compound-mediated peptide fragment condensation.
Caption: Workflow for Solid-Phase Fragment Condensation (SPFC) using this compound.
Caption: Logical relationship for choosing this compound over HOBt in fragment condensation.
References
Application Notes and Protocols: The Use of 1-Hydroxy-7-azabenzotriazole (HOAt) in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced metabolic stability, improved receptor affinity and selectivity, and ability to modulate challenging biological targets such as protein-protein interactions. The synthesis of these constrained molecules, however, presents unique challenges, particularly during the crucial macrocyclization step. The choice of coupling additives is paramount to achieving high yields and minimizing side reactions, most notably racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior additive in peptide chemistry, demonstrating significant advantages in the synthesis of cyclic peptides.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides, tailored for researchers, scientists, and drug development professionals.
The Role and Advantages of this compound in Peptide Cyclization
This compound is a coupling additive that, when used in conjunction with a coupling reagent such as a carbodiimide (B86325) (e.g., DIC, EDC) or a uronium/aminium salt (e.g., HATU, HBTU), significantly enhances the efficiency and fidelity of amide bond formation.[3][4] Its unique chemical structure, featuring a nitrogen atom in the benzotriazole (B28993) ring, imparts several key advantages over the more traditional additive, 1-hydroxybenzotriazole (B26582) (HOBt).
Mechanism of Action: During peptide coupling, the coupling reagent activates the C-terminal carboxylic acid of the linear peptide. This compound intercepts this activated intermediate to form a highly reactive this compound-ester. This ester is then susceptible to nucleophilic attack by the deprotected N-terminal amine, leading to the formation of the amide bond and the cyclic peptide.
Key Advantages:
-
Suppression of Racemization: Racemization of the C-terminal amino acid is a major concern during cyclization. This compound is highly effective at suppressing this side reaction, ensuring the stereochemical integrity of the final cyclic peptide.[1][5] The electron-withdrawing nature of the aza-group in this compound stabilizes the active ester, making it less prone to epimerization.[3]
-
Accelerated Coupling Rates: The this compound-activated ester is more reactive than the corresponding HOBt-ester, leading to faster reaction times and often higher yields of the desired cyclic product.[1] This is particularly beneficial for sterically hindered or otherwise "difficult" cyclizations.
-
Improved Yields and Purity: By minimizing racemization and accelerating the desired intramolecular reaction, the use of this compound generally leads to higher yields and purity of the target cyclic peptide compared to cyclizations performed with HOBt or without an additive.
Data Presentation: Performance of this compound in Cyclic Peptide Synthesis
The following tables summarize quantitative data on the use of this compound in the synthesis of various cyclic peptides. The data is compiled from multiple sources and demonstrates the high efficiency of this compound-mediated cyclization.
Table 1: Cyclization Yields of Various Peptides Using this compound-Based Reagents
| Cyclic Peptide/Class | Coupling Reagent/Additive | Cyclization Conditions | Yield (%) | Reference |
| Melicoptine 11a | HATU/HOAt | Solution-phase | 67 | [4] |
| Melicoptine 11b | HATU/HOAt | Solution-phase | 65 | [4] |
| Melicoptine 11c | HATU/HOAt | Solution-phase | 31 | [4] |
| Unnamed Pentapeptide | HATU/HOAt | Solution-phase, 0.1 M | 74 | [4] |
| Unnamed Pentapeptide | HATU/HOAt | Solution-phase, 0.05 M | 81 | [4] |
| Unnamed Cyclic Peptide | PyBOP/HOAt | Solution-phase | 30 | [4] |
Table 2: Qualitative Comparison of Additives for Racemization Suppression
| Strategy | Effectiveness in Suppressing Racemization | Notes | Reference |
| Addition of this compound | High | Commonly used with carbodiimides and uronium salts to suppress oxazolone (B7731731) formation. | [6] |
| Addition of HOBt | High | A traditional and effective additive, but generally considered less potent than this compound in suppressing racemization and accelerating coupling. | [5][6] |
| Use of Copper (II) Chloride | High | Particularly effective in solution-phase synthesis. | [6] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both coupling and racemization. | [6] |
Mandatory Visualizations
Chemical Mechanism of this compound in Peptide Bond Formation
Caption: Mechanism of this compound-mediated peptide bond formation.
Experimental Workflow for On-Resin Synthesis of a Cyclic Peptide
Caption: A typical workflow for solid-phase synthesis of a cyclic peptide.
Inhibition of the STAT3 Signaling Pathway by a Cyclic Peptide
Caption: Inhibition of the STAT3 signaling pathway by a cyclic peptide.
Experimental Protocols
The following are generalized protocols for the synthesis of cyclic peptides using this compound. These should be optimized for specific peptide sequences.
Protocol 1: On-Resin Head-to-Tail Cyclization Using HATU/HOAt
This protocol outlines the on-resin cyclization of a linear peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).
-
Linear Peptide Synthesis:
-
N-terminal Fmoc Deprotection:
-
Treat the resin-bound linear peptide with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc protecting group.[3]
-
Repeat the treatment once.
-
Thoroughly wash the resin with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove all traces of piperidine.[3]
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in anhydrous DMF for 30-60 minutes.
-
In a separate vessel, prepare the cyclization cocktail. For a 0.1 mmol synthesis, dissolve HATU (3-5 equivalents), this compound (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a large volume of DMF to achieve high dilution conditions (typically 0.5-1 mM).
-
Add the cyclization cocktail to the resin.
-
Shake the reaction vessel at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS. A negative Kaiser test can also indicate reaction completion.[3]
-
-
Washing:
-
Once the cyclization is complete, thoroughly wash the resin with DMF (5-7 times), DCM (3-5 times), and methanol (B129727) (2-3 times), then dry under vacuum.[3]
-
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[3]
-
-
Purification:
-
Precipitate the crude cyclic peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization Using DIC/HOAt
This protocol is suitable for the cyclization of a fully protected or partially protected linear peptide in solution.
-
Preparation of the Linear Peptide:
-
Synthesize the linear peptide, cleave it from the resin while keeping the side-chain protecting groups intact, and purify by RP-HPLC.
-
Lyophilize the purified linear peptide.
-
-
Dissolution:
-
Dissolve the lyophilized linear peptide in a large volume of anhydrous DMF to achieve high dilution (0.1-1 mM) to minimize intermolecular oligomerization.
-
-
Cyclization Reaction:
-
To the stirred peptide solution, add this compound (1.5-3 equivalents) and DIC (1.5-3 equivalents).
-
The reaction mixture is stirred at room temperature for 12-48 hours. Monitor the progress of the reaction by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Global Deprotection and Purification:
-
Treat the crude cyclic peptide with a suitable cleavage cocktail to remove the side-chain protecting groups.
-
Purify the final cyclic peptide by RP-HPLC.
-
Conclusion
This compound is a highly effective coupling additive that significantly improves the synthesis of cyclic peptides. Its ability to suppress racemization and accelerate coupling reactions leads to higher yields and purer products. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in the synthesis of a wide range of cyclic peptides for various applications in drug discovery and chemical biology. Careful optimization of reaction conditions for each specific peptide sequence is crucial for achieving the best results.
References
- 1. Design and synthesis of a new, conformationally constrained, macrocyclic small-molecule inhibitor of STAT3 via 'click chemistry' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of a bimodal CXCR4 antagonistic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Translational synthesis of constrained cyclic peptides using genetic code reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Peptide Bond: Advanced Applications of 1-Hydroxy-7-azabenzotriazole (HOAt) in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-7-azabenzotriazole (HOAt) is widely recognized in the scientific community as a superior additive in peptide synthesis, lauded for its ability to accelerate coupling reactions and suppress racemization. Its efficacy, particularly when paired with carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), stems from the formation of a highly reactive and stable OAt-active ester intermediate. The nitrogen atom at the 7-position of the pyridine (B92270) ring provides a neighboring group effect, enhancing the reactivity of this intermediate.[1] While its role in peptide chemistry is well-established, the utility of this compound extends to a broader range of transformations in organic synthesis that are pivotal for drug discovery and development.
This document provides detailed application notes and protocols for the use of this compound in key organic reactions beyond traditional peptide synthesis.
Application Note 1: Enhanced Amide Bond Formation in Sterically Hindered and Electron-Deficient Systems
One of the most powerful applications of this compound beyond peptide synthesis is in the formation of amide bonds between sterically hindered or electron-deficient amines and carboxylic acids.[2] Such couplings are often challenging, plagued by slow reaction rates and low yields. The use of this compound as an additive with a coupling agent like EDC significantly improves the efficiency of these transformations.
The general workflow for this this compound-mediated amidation is depicted below. The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. This compound rapidly intercepts this intermediate to form a more stable and highly reactive this compound active ester. This active ester is less susceptible to rearrangement and racemization and readily undergoes nucleophilic attack by the amine to form the desired amide.[3][4]
Caption: General workflow for this compound-mediated amidation.
Quantitative Data for Amidation of Challenging Substrates
| Entry | Carboxylic Acid | Amine | Coupling System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Boc-Valine | Aniline | EDC/DMAP/DIPEA | MeCN | 42 | 11 | [2] |
| 2 | Boc-Valine | Aniline | EDC/DMAP/HOBt (cat.)/DIPEA | MeCN | 14 | 91 | [2] |
| 3 | Naproxen | Aniline | EDC/DMAP/HOBt (cat.)/DIPEA | MeCN | 14 | 92 | [2] |
| 4 | Z-Phe-Val-OH | Alanine methyl ester | HBTU/NMM | DMF | - | (4.1% LDL-isomer) | [3] |
| 5 | Z-Phe-Val-OH | Alanine methyl ester | HATU/NMM | DMF | - | (<1-2% LDL-isomer) | [3] |
Note: Data for HOBt is included for comparison to highlight the improvement with related additives. HATU is a uronium salt derived from this compound.
Experimental Protocol: Synthesis of N-phenyl-2-(6-methoxynaphthalen-2-yl)propanamide (Amide of Naproxen and Aniline)
This protocol is adapted from a general procedure for the amidation of electron-deficient amines.[2]
-
Reagent Preparation:
-
Dissolve Naproxen (1.0 eq) in acetonitrile (B52724) (MeCN).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP) (1.0 eq).
-
Add 1-Hydroxy-7-azabenzotriazole (this compound) (0.1 eq).
-
Add Aniline (1.1 eq).
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.0 eq) portion-wise while stirring.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Application Note 2: Relay Catalysis for Waste-Free Amide Bond Formation
A novel application of this compound is its use as a co-catalyst in a relay catalysis system with a nucleophilic carbene for the formation of amide bonds from α-reducible aldehydes and amines. This method is notable for being a waste-free process.
In this system, the nucleophilic carbene activates the aldehyde, which then reacts with this compound to form the active ester intermediate. This intermediate subsequently reacts with the amine to yield the amide and regenerate this compound, allowing it to participate in further catalytic cycles.
Caption: Relay catalysis for amide bond formation.
Quantitative Data for Relay Catalysis
| Entry | Aldehyde | Amine | Co-catalyst | Yield (%) | Reference |
| 1 | 2,2-dichloro-3-phenylpropanal | Benzyl amine | None | Minor | [5] |
| 2 | 2,2-dichloro-3-phenylpropanal | Benzyl amine | This compound | 93 | [5] |
| 3 | 2,2-dichloro-3-phenylpropanal | Benzyl amine | HOBt | Effective | [5] |
| 4 | 2,2-dichloro-3-phenylpropanal | Benzyl amine | DMAP | Effective | [5] |
Experimental Protocol: General Procedure for NHC and this compound Relay Catalysis
This protocol is a general representation based on the described catalytic system.[5]
-
Reaction Setup:
-
To an oven-dried vial, add the N-heterocyclic carbene precursor (10 mol %) and a base (e.g., DBU, 10 mol %).
-
Add this compound (10 mol %).
-
Add the α-reducible aldehyde (1.0 eq).
-
Add the amine (1.2 eq).
-
Add an appropriate solvent (e.g., THF).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 24 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to isolate the desired amide.
-
Discussion on Other Potential Applications
While robust protocols for other applications of this compound are less common in the literature, its properties suggest potential utility in other areas.
-
Esterification and Macrolactonization: Although this compound is primarily used for amide bond formation, the related uronium salt, HATU, is known to mediate esterification and macrolactonization reactions.[1][6] However, some studies suggest that this compound itself may not be as effective as HOBt in reducing racemization during ester formation and might even suppress it as a side reaction.[6] Further research is needed to delineate the specific conditions under which this compound can be effectively used for these transformations.
-
Synthesis of Complex Natural Products: The synthesis of complex natural products often involves the formation of challenging amide bonds. While specific examples detailing the novel use of this compound in these syntheses are sparse in the initial searches, its established ability to facilitate difficult couplings makes it an invaluable tool for this field.[7][8] Its application would likely follow the protocols for challenging amide bond formation.
Conclusion
1-Hydroxy-7-azabenzotriazole is a versatile and powerful reagent in organic synthesis. While its fame was built on the scaffolds of peptide chemistry, its utility in the construction of complex, non-peptidic amides is a significant asset for medicinal chemists and drug development professionals. The enhanced reactivity and suppression of side reactions afforded by this compound make it a go-to reagent for challenging coupling reactions. The development of novel catalytic systems, such as the relay catalysis with N-heterocyclic carbenes, further expands the toolkit of the modern organic chemist. Future explorations may yet uncover broader applications in areas such as esterification and other acyl transfer reactions.
References
- 1. zjwintime.com [zjwintime.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]
- 8. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Manual Peptide Coupling with 1-Hydroxy-7-azabenzotriazole (HOAt)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Hydroxy-7-azabenzotriazole (HOAt) is a highly effective additive used in peptide synthesis to facilitate the formation of amide bonds between amino acids.[1] Its primary role is to act as an activating agent for the carboxylic acid group of an incoming amino acid, forming a highly reactive intermediate active ester.[2] This active ester is then readily attacked by the free amine of the peptide chain, leading to peptide bond formation.
A key advantage of this compound is its exceptional ability to suppress racemization, the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid, which is a common side reaction during peptide synthesis.[2][3] The electron-withdrawing nature of the aza-group in the benzotriazole (B28993) ring of this compound enhances the stability of the active ester, making it less prone to enolization and subsequent racemization compared to other additives like 1-hydroxybenzotriazole (B26582) (HOBt).[4] This property is particularly crucial when coupling sterically hindered or racemization-prone amino acids.
This compound is typically used in conjunction with a coupling reagent, most commonly a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) or a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[5] HATU incorporates the this compound moiety within its structure and is renowned for its high coupling efficiency and rapid reaction kinetics, making it a preferred choice for challenging peptide sequences.[3][6]
While highly effective, it is important to note that benzotriazole-based reagents like this compound and HATU are potentially explosive and require careful handling.[6] Newer coupling reagents based on non-explosive alternatives like OxymaPure have been developed and show comparable or even superior performance in some cases.[4][7]
Data Presentation
The choice of coupling reagent and additive significantly impacts the efficiency of peptide synthesis. The following tables summarize the general performance characteristics and recommended reagent equivalents for various coupling protocols.
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Additive | Relative Reactivity | Racemization Suppression | Key Advantages |
| HATU | (this compound moiety) | Very High | Excellent | Highly efficient, especially for hindered couplings.[3][6] |
| HBTU | HOBt | Medium-High | Good | Cost-effective standard reagent.[8] |
| HCTU | 6-Cl-HOBt | High | Very Good | More reactive than HBTU.[8] |
| COMU | OxymaPure | High | Excellent | Non-explosive, safer to handle.[3][4] |
| DIC | This compound/HOBt | Good | Good to Excellent | Simple and cost-effective method.[5] |
Table 2: General Reagent Equivalents for Manual Solid-Phase Peptide Synthesis (SPPS) Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 2.0 - 5.0 |
| Coupling Reagent (e.g., HATU, DIC) | 1.9 - 5.5 |
| Additive (e.g., this compound) | 1.0 - 5.5 |
| Base (e.g., DIPEA, NMM) | 2.0 - 10.0 |
Note: The optimal number of equivalents can vary depending on the specific amino acids being coupled and the scale of the synthesis. It is recommended to consult specific protocols and literature for optimization.
Signaling Pathways and Experimental Workflows
Chemical Reaction Mechanism of Peptide Coupling with DIC/HOAt
Caption: Mechanism of peptide bond formation using DIC and this compound.
Experimental Workflow for Manual Peptide Coupling
Caption: General workflow for a manual peptide coupling cycle.
Experimental Protocols
Protocol 1: Manual Peptide Coupling using DIC/HOAt
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC as the coupling reagent and this compound as the additive.
Materials:
-
Fmoc-protected amino acid
-
Resin with N-terminal deprotected peptide
-
1-Hydroxy-7-azabenzotriazole (this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for manual synthesis
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
If starting a new cycle, perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin in the reaction vessel.
-
Add DIC (3-5 equivalents) to the resin slurry.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific amino acids being coupled.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates that the coupling is complete.
-
If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated with fresh reagents.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Manual Peptide Coupling using HATU
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid using HATU.
Materials:
-
Fmoc-protected amino acid
-
Resin with N-terminal deprotected peptide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for manual synthesis
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Swell the resin and perform Fmoc deprotection as described in Protocol 1, Step 1.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.
-
Add DIPEA or NMM (4-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[9]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[3]
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test as described in Protocol 1, Step 4.
-
If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[3]
-
-
Chain Elongation:
-
The resin is now ready for the subsequent deprotection and coupling steps.
-
References
Troubleshooting & Optimization
Technical Support Center: HOAt-Mediated Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding incomplete peptide coupling reactions when using 1-Hydroxy-7-azabenzotriazole (HOAt) and related reagents.
Troubleshooting Guide: Incomplete Coupling Reactions
Q1: My coupling reaction is incomplete, even though I'm using an this compound-based reagent like HATU. What are the primary causes?
Even with highly efficient this compound-based coupling reagents, incomplete reactions can occur due to several factors. The most common culprits are steric hindrance, on-resin peptide aggregation, and suboptimal reaction conditions.
-
Steric Hindrance: Bulky or β-branched amino acids (e.g., Val, Ile, Aib) can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This slows down reaction kinetics, often leading to incomplete coupling under standard conditions.[1]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold and form secondary structures. This self-association can make the reactive N-terminus inaccessible to reagents in the solvent.[1][2] This is a major cause of failed or incomplete couplings.
-
Suboptimal Reaction Conditions: Factors such as inadequate reagent equivalents, poor solvent choice, presence of moisture, or an inappropriate base can significantly reduce coupling efficiency.[3]
Q2: I suspect peptide aggregation is causing my incomplete coupling. How can I confirm this and what steps can I take to resolve it?
Aggregation is often indicated by the resin beads clumping together, failing to swell properly, or giving a false negative on a ninhydrin (B49086) test. To address aggregation, several strategies can be employed to disrupt the hydrogen bonding that causes it:
-
Solvent Optimization: Switch from the standard N,N-Dimethylformamide (DMF) to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP).[2][4] In very difficult cases, a "magic mixture" (DCM/DMF/NMP at 1:1:1) or the addition of chaotropic salts (e.g., LiCl, KSCN) can be effective.[2][4][5]
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50°C) can help disrupt secondary structures and improve reaction rates. This should be done cautiously as it can also increase the risk of side reactions like racemization.
-
Disruptive Structural Elements: For very long or aggregation-prone sequences, consider incorporating pseudoprolines or backbone-protecting groups (e.g., Hmb, Dmb) every six to seven residues to break up secondary structures.[2][4][5]
Q3: The amino acid I'm trying to couple is known to be sterically hindered. What is the first troubleshooting step I should take?
For sterically hindered residues, the most straightforward initial strategy is to perform a "double coupling."
A double coupling involves repeating the coupling step with a fresh solution of the activated amino acid and reagents immediately after the first coupling is complete.[1] This pushes the reaction towards completion by providing a renewed concentration of the activated species to react with any remaining free amines. If the initial coupling fails to proceed to a significant extent, simply repeating the step may not be sufficient, and other conditions may need to be optimized.
Q4: Beyond double coupling, what other protocol modifications can improve the coupling of hindered amino acids?
If double coupling is insufficient, consider the following modifications:
-
Increase Reagent Equivalents & Time: Use a higher excess of the amino acid and coupling reagent (e.g., increase from 2 to 4-5 equivalents) and extend the reaction time (e.g., from 1 hour to 2-4 hours).[6]
-
Switch to a More Powerful Reagent: While this compound-based reagents like HATU are very effective, alternatives like COMU have shown comparable or even superior efficiency in some difficult cases.[7][8] COMU has the added benefit of being based on the non-explosive OxymaPure additive.[7]
-
Optimize the Base: The choice of base can influence both efficiency and the risk of racemization. N,N-Diisopropylethylamine (DIPEA) is common, but for sensitive couplings, a weaker, more sterically hindered base like sym-collidine may reduce side reactions.[7]
Data and Protocols
Data Presentation: Comparison of Coupling Additives
The choice of additive is critical for both reaction speed and suppression of racemization. This compound generally provides superior performance over the traditional HOBt.
| Additive | Coupling Reagent | % D/L Isomer (Racemization) | Relative Performance Notes |
| HOBt | DIC | 14.8% | Standard additive, but more prone to racemization.[9] |
| This compound | DIC | 5.9% | Significantly suppresses racemization compared to HOBt.[9] |
| OxymaPure | DIC | 7.7% | A non-explosive alternative with performance between HOBt and this compound.[9] |
| Oxyma-B | DIC | 5.1% | Shows excellent racemization suppression, comparable to this compound.[9] |
Data from a model coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[9]
Experimental Protocols
Standard Protocol for HATU-Mediated Coupling in SPPS
This protocol outlines a typical cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Preparation: Start with the peptide-resin that has undergone N-terminal Fmoc deprotection and has been thoroughly washed with DMF (3-5 times).[1][10]
-
Activation Mixture Preparation: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale, dissolve:
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture via shaking or nitrogen bubbling for 30-60 minutes at room temperature.[1] For difficult couplings, this time can be extended.
-
Monitoring: Check for reaction completion using a qualitative colorimetric method like the Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain yellow/colorless) indicates complete coupling.[1][10]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[10]
Protocol for a Double Coupling Procedure
-
Perform the Standard Protocol for HATU-Mediated Coupling as described above (steps 1-5).
-
After washing the resin with DMF post-coupling, do not proceed to the deprotection step.
-
Prepare a fresh activation mixture (Step 2 of the standard protocol).
-
Add this fresh mixture to the resin and perform the coupling reaction again (Step 3).
-
Monitor the reaction for completion (Step 4).
-
Once complete, wash the resin thoroughly as described in Step 5 before proceeding with the synthesis.
Visual Guides
Diagrams of Workflows and Mechanisms
Caption: this compound-mediated activation and coupling workflow.
Caption: Troubleshooting decision tree for incomplete coupling.
Frequently Asked Questions (FAQs)
Q5: Can I use too much HATU or this compound? What are the consequences?
Yes. While an excess of the amino acid is common, using a large excess of an aminium/uronium reagent like HATU should be avoided. Excess HATU can react with the free N-terminal amine of the peptide chain, causing a guanidinylation side reaction.[3][11] This caps (B75204) the peptide, preventing further elongation. It is recommended to use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid.[11]
Q6: My reagents are old. Could this be the problem?
Absolutely. Coupling reagents, especially those that are hygroscopic, can degrade over time, leading to reduced activity. Moisture is particularly detrimental as it can hydrolyze the active ester intermediate, halting the reaction.[3] Always use fresh, high-quality reagents and anhydrous solvents stored under an inert atmosphere for best results.[3]
Q7: What is the difference between this compound and HOBt, and why is this compound generally preferred for difficult couplings?
This compound (1-Hydroxy-7-azabenzotriazole) is an analog of HOBt (1-Hydroxybenzotriazole). The key difference is the presence of a nitrogen atom at the 7-position of the ring system in this compound. This nitrogen atom has an electron-withdrawing effect, which makes the resulting OAt-active ester more reactive and a better leaving group than the OBt-ester.[12] Furthermore, the pyridine (B92270) nitrogen in this compound is thought to provide anchimeric assistance (neighboring group participation) during the coupling reaction, which accelerates the process and further suppresses racemization.[12]
Q8: Are there any safety concerns with this compound-based reagents?
Yes. Additives like HOBt and this compound, and by extension reagents that contain them like HBTU and HATU, are known to be potentially explosive, particularly in their dry, crystalline form.[7] This has led to the development of safer alternatives like OxymaPure and its derivative coupling reagents (e.g., COMU), which are not explosive and show excellent performance.[7][13] Always handle these reagents with care according to their Safety Data Sheet (SDS).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Strategies to Reduce Aggregation in SPPS with HOAt Additives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on strategies to reduce peptide aggregation when using 1-Hydroxy-7-azabenzotriazole (HOAt) additives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue: My peptide is precipitating on the resin, and the resin beads are clumping together, even though I'm using a this compound-based coupling reagent.
-
Question: What should I do if my peptide shows signs of on-resin aggregation, such as shrinking resin volume or poor solvent flow, despite using a potent coupling reagent like HATU?
-
Answer: While this compound-based reagents like HATU are highly efficient, severe aggregation can still occur with particularly "difficult" sequences.[1] Here’s a step-by-step troubleshooting approach:
-
Confirm Aggregation: Use a test cleavage on a small amount of resin to confirm that the issue is aggregation and not another problem like incomplete deprotection.
-
Solvent Modification: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or a mixture of solvents. A "Magic Mixture" (e.g., DMF/DCM/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate) can be effective.[2]
-
Introduce Backbone Protection: If the sequence allows, re-synthesize the peptide incorporating pseudoproline dipeptides at strategic locations (ideally every 5-6 residues and before hydrophobic stretches).[3][4] For sequences containing glycine, consider using Fmoc-Xaa-(Dmb)Gly-OH dipeptides.[5]
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures. Microwave-assisted SPPS can be particularly effective in this regard.
-
Issue: I'm observing a significant number of deletion sequences in my crude product's HPLC analysis.
-
Question: How can I minimize the formation of deletion sequences when synthesizing an aggregation-prone peptide with this compound?
-
Answer: Deletion sequences often arise from incomplete coupling due to the N-terminus of the growing peptide chain being inaccessible. When using this compound, which already promotes rapid coupling, persistent deletion sequences point to severe aggregation.[1]
-
Double Coupling: For the specific amino acid where the deletion is occurring, perform a second coupling step with fresh reagents.
-
Stronger Activation: While HATU is already a potent activator, ensure your reagents are fresh and anhydrous.
-
Incorporate Aggregation Disrupters: As a preventative measure for future syntheses of the same or similar peptides, incorporate pseudoproline dipeptides or Dmb-protected amino acids into your sequence design.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it problematic?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures like β-sheets. These aggregates can physically block the N-terminal amine, making it inaccessible for subsequent deprotection and coupling reactions. This results in lower yields, deletion sequences, and purification difficulties. Hydrophobic sequences are particularly prone to aggregation.[2]
Q2: How do this compound additives help in SPPS, and are they sufficient to prevent aggregation on their own?
A2: this compound (1-Hydroxy-7-azabenzotriazole) is a superior additive compared to its predecessor, HOBt. When used in coupling reagents (e.g., HATU, PyAOP) or as an additive with carbodiimides (like DIC), it forms highly reactive OAt-active esters.[1] This leads to faster and more efficient coupling reactions. The pyridine (B92270) nitrogen in this compound also provides anchimeric assistance, further accelerating the reaction. This speed can help "outrun" the process of aggregation. However, for highly aggregation-prone sequences, this compound alone may not be sufficient, and additional strategies are required.[1]
Q3: What are pseudoproline dipeptides and how do they work?
A3: Pseudoproline dipeptides are derivatives of Serine (Ser) or Threonine (Thr) that are reversibly protected as an oxazolidine (B1195125) ring. This structure mimics the kink-inducing properties of proline, disrupting the formation of β-sheets in the growing peptide chain. They are introduced as a dipeptide unit (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) to avoid the difficulty of coupling to the sterically hindered protected residue. The native Ser or Thr residue is regenerated during the final TFA cleavage.[2][3][6]
Q4: What are Dmb-protected amino acids and when should I use them?
A4: 2,4-dimethoxybenzyl (Dmb) is a protecting group that can be attached to the backbone amide nitrogen of an amino acid, typically glycine. This prevents the amide from participating in hydrogen bonding, thereby disrupting aggregation.[5] Fmoc-Xaa-(Dmb)Gly-OH dipeptides are particularly useful for preventing aggregation in sequences containing the common Gly-Gly motif or Asp-Gly sequences, where they also prevent aspartimide formation.[5]
Q5: Can I combine the use of this compound-based coupling reagents with pseudoproline or Dmb-dipeptides?
A5: Yes, this is a highly effective strategy. Using a potent, this compound-based coupling reagent like HATU to incorporate a pseudoproline or Dmb-dipeptide can significantly improve the synthesis of "difficult" peptides. The rapid kinetics of the this compound-mediated coupling combined with the structure-disrupting properties of the modified dipeptide provides a powerful, synergistic approach to overcoming aggregation.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Aggregation-Prone Sequences
| Coupling Reagent | Additive/Leaving Group | Relative Reactivity | Racemization Suppression | Notes on Aggregation |
| HATU | This compound | Very High | Excellent | Highly effective due to rapid kinetics that can outpace aggregation.[1] |
| HCTU | 6-Cl-HOBt | High | Good | More reactive than HBTU, effective for many difficult sequences. |
| HBTU | HOBt | Medium-High | Good | A standard reagent, but may be less effective for severe aggregation. |
| DIC/HOAt | This compound | High | Excellent | A strong combination, particularly for minimizing racemization.[7] |
| DIC/HOBt | HOBt | Medium | Good | A cost-effective option, but less potent than the this compound equivalent. |
Table 2: Recommended Anti-Aggregation Strategies with this compound Additives
| Aggregation Risk | Primary Strategy | Secondary Strategy | Recommended Coupling Condition |
| Low | Standard SPPS | - | HATU or DIC/HOAt |
| Moderate | Change solvent to NMP | Use elevated temperature (50-60°C) | HATU |
| High | Incorporate Pseudoproline or Dmb-dipeptides | Change solvent to NMP or "Magic Mixture" | HATU |
| Severe | Re-evaluate sequence, incorporate multiple pseudoprolines/Dmb-dipeptides | Microwave-assisted synthesis | HATU |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide using HATU
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5 eq.), HATU (1.45 eq.), and this compound (1.5 eq.) in DMF.
-
Activation: Add DIPEA (3 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents before proceeding to the next deprotection step.
Visualizations
Caption: A decision-making workflow for troubleshooting on-resin aggregation in SPPS.
Caption: The role of this compound in forming a highly reactive intermediate for efficient peptide coupling.
References
Technical Support Center: HOAt Stability in Solution for Automated Synthesizers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Hydroxy-7-azabenzotriazole (HOAt) solutions used in automated peptide synthesizers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound (1-Hydroxy-7-azabenzotriazole) is a crucial additive in peptide synthesis, used to enhance the efficiency of coupling reactions and minimize the loss of chiral integrity (racemization) of the amino acids.[1] Its stability in the solvents used in automated synthesizers, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is critical because degradation of this compound can lead to reduced coupling efficiency, incomplete reactions, and the formation of impurities in the final peptide product.
Q2: How long can I store this compound solutions?
A2: The stability of this compound solutions depends on several factors, including the solvent, concentration, storage temperature, and exposure to light and moisture. While specific quantitative data on this compound stability is not extensively published, it is a common practice to prepare fresh solutions for optimal performance. As a general guideline, it is recommended to use freshly prepared this compound solutions. If storage is necessary, it should be for a limited time at low temperatures (2-8°C) and protected from light. For extended storage, it is advisable to store this compound as a solid and dissolve it in the required solvent just before use.
Q3: What are the visible signs of this compound solution degradation?
A3: A freshly prepared solution of this compound in DMF or NMP is typically a clear, colorless to pale yellow solution. A significant color change to a darker yellow or brown hue can be an indicator of degradation. The deprotonated anion of this compound is yellow and its appearance can signal the start of the coupling reaction; however, a persistent dark color in the stock solution is a sign of decomposition.[2] Precipitation or the formation of particulate matter in the solution is another clear sign of degradation or insolubility.
Q4: Which solvent is best for dissolving this compound for use in an automated synthesizer?
A4: DMF and NMP are the most commonly used solvents for dissolving this compound and other coupling reagents in automated peptide synthesis.[3] While both are effective, the stability of the reagents can differ between them. It is important to use high-purity, anhydrous solvents to minimize degradation, as water content can contribute to the hydrolysis of the reagents.[4]
Troubleshooting Guide
Encountering issues during automated peptide synthesis can be frustrating. This guide will help you troubleshoot common problems that may be related to the stability of your this compound solution.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a high prevalence of deletion sequences (missing amino acids).
-
Possible Cause: The this compound in your solution may have degraded, leading to inefficient activation of the amino acid carboxyl groups.
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound. This is the most straightforward way to rule out reagent degradation.
-
Check the quality of your solvent. Ensure you are using a high-purity, anhydrous grade of DMF or NMP. Old or improperly stored solvents can contain water and other impurities that accelerate reagent degradation.
-
Consider the age of your solid this compound. Although more stable in solid form, prolonged or improper storage can affect its quality.
-
Increase the equivalents of coupling reagents. As a temporary measure, increasing the amount of this compound and the primary coupling agent (e.g., HBTU, HATU) might help drive the reaction to completion. However, this is not a long-term solution.
-
Problem 2: Unexpected Impurities in the Final Peptide
-
Symptom: HPLC or MS analysis of the purified peptide reveals unknown peaks or side products that are difficult to characterize.
-
Possible Cause: Degradation products of this compound can potentially react with the peptide chain or amino acids, leading to the formation of adducts or other modifications.
-
Troubleshooting Steps:
-
Analyze your this compound solution. If you have access to analytical instrumentation, run an HPLC or LC-MS analysis of your this compound solution to check for the presence of degradation products.
-
Synthesize a short, simple test peptide. Use a fresh this compound solution and compare the purity profile of the resulting peptide with one synthesized using your aged solution. This can provide direct evidence of the impact of this compound degradation.
-
Review your synthesis protocol. Ensure that the pre-activation times are not excessively long, as this can increase the window for reagent degradation before the coupling reaction occurs.
-
Data Presentation: this compound Stability in Solution (Hypothetical Data)
The following table provides a hypothetical representation of this compound stability in DMF at different storage conditions to illustrate the expected trend. Actual stability will vary based on specific experimental conditions.
| Storage Condition | Time (Days) | This compound Concentration (% of Initial) | Visual Appearance |
| Room Temperature (25°C), Exposed to Light | 0 | 100% | Clear, Colorless |
| 1 | 95% | Faint Yellow | |
| 3 | 80% | Yellow | |
| 7 | 60% | Dark Yellow/Light Brown | |
| Refrigerated (4°C), Protected from Light | 0 | 100% | Clear, Colorless |
| 7 | 98% | Clear, Colorless | |
| 14 | 95% | Faint Yellow | |
| 30 | 90% | Light Yellow |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Automated Synthesizers
-
Materials:
-
1-Hydroxy-7-azabenzotriazole (this compound), solid
-
High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
A clean, dry, amber glass bottle with a screw cap
-
-
Procedure:
-
Calculate the required amount of solid this compound and solvent to achieve the desired concentration (e.g., 0.5 M).
-
In a fume hood, carefully weigh the solid this compound and transfer it to the amber glass bottle.
-
Add the calculated volume of solvent to the bottle.
-
Secure the cap and gently swirl or sonicate the mixture until the this compound is completely dissolved.
-
If not for immediate use, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the solution in a refrigerator at 2-8°C and protect it from light.
-
Protocol 2: Stability Testing of this compound Solution via HPLC
This protocol provides a general framework for assessing the stability of a this compound solution over time.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound solution to be tested
-
Freshly prepared this compound solution of the same concentration (as a control)
-
-
Procedure:
-
Sample Preparation: At specified time points (e.g., day 0, 1, 3, 7, 14, 30), withdraw a small aliquot of the stored this compound solution. Dilute the aliquot with a suitable solvent mixture (e.g., 50:50 ACN/water with 0.1% TFA) to a concentration within the linear range of the HPLC detector. Prepare a similar dilution of the freshly prepared control solution.
-
HPLC Analysis:
-
Set up an appropriate gradient elution method. A typical gradient might be from 10% to 90% ACN in water (both containing 0.1% TFA) over 15-20 minutes.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 280 nm).
-
Inject the prepared samples and the control.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time from the control sample.
-
Integrate the peak area of this compound in the chromatograms of the aged samples.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.
-
-
Visualizations
Caption: Logical relationship of this compound degradation leading to synthesis failure.
Caption: Experimental workflow for this compound solution stability testing.
Caption: Troubleshooting decision tree for synthesis failures.
References
Technical Support Center: Optimizing HOAt Concentration for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of 1-Hydroxy-7-azabenzotriazole (HOAt) in peptide synthesis, particularly for challenging sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling protocols often inefficient for sterically hindered amino acids?
A1: Sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids, present significant challenges in peptide synthesis. The bulky nature of these residues physically obstructs the approach of the activated carboxyl group and the amine, slowing down the rate of peptide bond formation. This can lead to incomplete reactions, resulting in deletion sequences and low yields.
Q2: What is the role of this compound in coupling sterically hindered amino acids?
A2: this compound is a highly effective coupling additive that accelerates the reaction rate and suppresses racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. When used with a coupling agent like a carbodiimide (B86325) (e.g., DIC), this compound forms a more reactive OAt-ester intermediate compared to its predecessor, HOBt. This enhanced reactivity is crucial for overcoming the steric barrier presented by bulky amino acids.
Q3: When should I choose an this compound-based coupling reagent like HATU over using this compound as an additive?
A3: For routine couplings, using this compound as an additive with a carbodiimide like DIC can be sufficient. However, for particularly difficult couplings involving highly hindered residues, pre-formed this compound-based uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective. HATU incorporates the this compound moiety directly into its structure, leading to a highly efficient, one-step activation and coupling process.
Q4: Can I use the standard ninhydrin (B49086) test to monitor the completion of couplings involving N-methylated amino acids?
A4: No, the standard ninhydrin test is not effective for monitoring couplings to secondary amines, such as N-methylated amino acids, as it does not produce the characteristic color change. A bromophenol blue test is a recommended alternative for accurately monitoring the completion of these reactions.
Q5: What are the main side reactions to be aware of when coupling sterically hindered amino acids, even with this compound?
A5: Even with optimized protocols, some side reactions can occur:
-
Epimerization: Although this compound is a potent suppressor of racemization, the risk increases with prolonged reaction times and the use of strong bases.
-
Diketopiperazine formation: This is particularly common when coupling the third amino acid in a sequence, especially if proline or an N-methylated amino acid is at the N-terminus.
-
Incomplete coupling: Despite the use of powerful reagents, extremely hindered couplings may not go to completion, leading to deletion sequences. In such cases, a double coupling strategy is often employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling yield / Incomplete reaction | Insufficient reactivity of the coupling agent for the specific hindered residue. | Switch to a more potent, this compound-based coupling reagent such as HATU or PyAOP. For extremely hindered residues like Aib, consider in situ formation of the amino acid fluoride. |
| Steric hindrance is too great for a single coupling cycle. | Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling time. | |
| Significant Epimerization Detected | The base used is too strong or used in excess, promoting proton abstraction from the alpha-carbon. | Use a weaker, sterically hindered base like 2,4,6-collidine or reduce the equivalents of a stronger base like DIPEA. |
| Prolonged activation time leading to the formation of racemization-prone intermediates. | Minimize the pre-activation time before adding the amine component. | |
| Deletion sequences in the final peptide | Incomplete coupling in the previous cycle. | Optimize the coupling conditions for the problematic residue as described above (stronger reagent, double coupling). Ensure accurate monitoring of reaction completion. |
| Difficulty coupling N-methylated amino acids | Reduced nucleophilicity and increased steric hindrance of the N-methylated amine. | Use highly effective coupling reagents like HATU, PyAOP, or a combination of PyBOP/HOAt. A triple coupling may be necessary for particularly challenging sequences. |
Quantitative Data on Coupling Reagents
While direct comparisons of varying this compound concentrations are not extensively documented in a single study, the following table summarizes the performance of commonly used coupling systems for sterically hindered amino acids, which indirectly reflects the efficacy of this compound.
| Coupling System | Type of Hindered Amino Acid | Typical Molar Equivalents (AA:Reagent:Base) | General Performance & Remarks |
| DIC / this compound | Moderately hindered, racemization-prone | 1 : 1.1 : 2 | A good starting point for difficult couplings. Less epimerization compared to DIC/HOBt. |
| HBTU / HOBt | General use, less effective for hindered | 1 : 0.95 : 2 | Often results in incomplete couplings for N-methylated or α,α-disubstituted amino acids. |
| HATU | Highly hindered, N-methylated, Aib | 1 : 0.95 : 2 | Considered one of the most effective reagents for challenging couplings due to the integrated this compound moiety. |
| PyAOP | Highly hindered, N-methylated | 1 : 1 : 2 | A highly effective phosphonium-based reagent, often used for N-methyl rich peptides. |
| PyBOP / this compound | N-methylated, other hindered residues | 1 : 1 : 2 | The addition of this compound significantly boosts the performance of PyBOP for these challenging couplings. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Concentration with DIC for a Hindered Coupling
This protocol provides a framework for screening the optimal concentration of this compound as an additive.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30 minutes.
-
Parallel Synthesis Setup: Prepare three reaction vessels with the same amount of resin.
-
Amino Acid Activation: In separate tubes, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Vessel 1 (1 eq. This compound): Add DIC (3 equivalents) and this compound (1 equivalent).
-
Vessel 2 (1.5 eq. This compound): Add DIC (3 equivalents) and this compound (1.5 equivalents).
-
Vessel 3 (2 eq. This compound): Add DIC (3 equivalents) and this compound (2 equivalents).
-
-
Pre-activation: Allow the activation mixtures to stand for 2-5 minutes at room temperature.
-
Coupling: Add each activation mixture to its respective resin-containing vessel. Add DIPEA (6 equivalents) to each vessel.
-
Reaction: Agitate the reaction mixtures for 2-4 hours at room temperature.
-
Monitoring and Analysis: Take a small sample from each vessel, wash thoroughly, and perform a qualitative test (e.g., bromophenol blue for N-methylated amines). After cleavage and purification, analyze the products by HPLC and mass spectrometry to determine the yield and extent of epimerization for each condition.
Protocol 2: Standard HATU-Mediated Coupling for a Highly Sterically Hindered Amino Acid
This protocol is a robust method for couplings that are known to be difficult.
-
Resin Preparation: Swell the resin in DMF for 30 minutes and perform N-terminal Fmoc deprotection. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a hindered base such as DIPEA (8 equivalents) to the solution and mix briefly.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For extremely difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step.
Visualizations
side reactions of HOAt with cysteine and histidine residues
This technical support center provides troubleshooting guides and frequently asked questions regarding side reactions involving cysteine and histidine residues during peptide synthesis utilizing 1-Hydroxy-7-azabenzotriazole (HOAt).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound is primarily used as a coupling additive, often in conjunction with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). Its main function is to act as an activating agent for the carboxylic acid of an amino acid, forming a highly reactive intermediate active ester. This facilitates the formation of the peptide bond while also serving as a highly effective agent to suppress racemization, especially for sensitive amino acids.
Q2: Is this compound expected to cause side reactions with cysteine and histidine?
A2: While this compound itself is designed to minimize side reactions, particularly racemization, the conditions used during peptide coupling (e.g., the choice of base, coupling reagent, and solvent) can still lead to side reactions involving the sensitive side chains of cysteine and histidine. For instance, the use of phosphonium (B103445) and aminium salt-based coupling reagents in the presence of tertiary amines can lead to significant racemization of cysteine, even when additives like this compound are present.
Q3: What are the most common side reactions associated with cysteine and histidine during Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: For cysteine, the most common side reactions include racemization, β-elimination leading to the formation of 3-(1-piperidinyl)alanine (especially at the C-terminus), and S-alkylation during cleavage. For histidine, the primary concerns are racemization and acylation of the imidazole (B134444) side chain. Additionally, peptide sequences containing Asp-His linkages are known to be susceptible to succinimide (B58015) formation.
Q4: How do side-chain protecting groups affect these side reactions?
A4: Side-chain protecting groups are crucial for minimizing unwanted reactions. For cysteine, bulky groups like trityl (Trt) can reduce the formation of 3-(1-piperidinyl)alanine. The choice of protecting group—such as Trt, acetamidomethyl (Acm), diphenylmethyl (Dpm), or tetrahydropyranyl (Thp)—also significantly impacts the degree of racemization. For histidine, protecting the imidazole ring, for example with a Trt group, is essential to prevent side-chain acylation and reduce racemization.
Troubleshooting Guides
Issue 1: Cysteine Racemization
Q: My peptide containing a cysteine residue shows a diastereomeric impurity in the HPLC analysis. How can I confirm and minimize cysteine racemization?
A: Racemization of cysteine during coupling is a common issue, particularly when using base-mediated methods with uronium/phosphonium salt reagents like HBTU or HATU in the presence of DIEA or NMM. Even with additives like this compound, the choice of base and activation time is critical.
Troubleshooting Steps:
-
Confirmation: The presence of a diastereomer can be confirmed by co-injection with a synthetically prepared peptide containing the D-Cys isomer or by chiral amino acid analysis after hydrolysis of the purified peptide.
-
Choice of Coupling Method: Avoid coupling methods that require strong tertiary amines and pre-activation. The combination of DIC with an additive like this compound or HOBt is a recommended method for minimizing racemization when coupling Fmoc-Cys(Trt)-OH.
-
Base Selection: If a base is required, switch from DIEA or NMM to a more sterically hindered base like 2,4,6-collidine (TMP), which has been shown to significantly reduce racemization levels.
-
Solvent Choice: Using less polar solvents, such as a 1:1 mixture of CH₂Cl₂/DMF, can also help to decrease the extent of racemization.
-
Protecting Group Evaluation: The choice of the cysteine side-chain protecting group has a significant impact. For example, Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization compared to Fmoc-Cys(Trt)-OH under certain conditions.
Issue 2: Histidine Racemization and Side-Chain Acylation
Q: I am synthesizing a histidine-containing peptide and observing low coupling efficiency and the presence of hard-to-separate impurities. What could be the cause and how can I fix it?
A: These issues often stem from two main problems with histidine: a high propensity for racemization and the possibility of side-chain acylation if the imidazole ring is unprotected. The imidazole ring can act as an intramolecular base, facilitating racemization. It can also react with activated amino acids, leading to transient acylation, which reduces the amount of activated acid available for the desired peptide bond formation.
Troubleshooting Steps:
-
Use a Protected Histidine Derivative: Always use a histidine derivative with a protected imidazole side chain. Fmoc-His(Trt)-OH is a standard choice that prevents side-chain acylation and reduces the risk of racemization.
-
Optimize Coupling Reagents: While this compound is beneficial, the choice of the main coupling reagent is still important. In situ neutralizing protocols with HATU can be effective, but for particularly difficult couplings, pre-formed esters or coupling reagents like PyBOP might offer better results with lower racemization.
-
Control Base Equivalents: When using coupling reagents that require a base, use the minimum necessary equivalents to avoid excessive base-catalyzed racemization.
-
Consider Segment Condensation: For very long or difficult sequences, synthesizing smaller protected peptide fragments and then ligating them can be a strategy to isolate problematic couplings and minimize racemization in the final product.
Issue 3: Formation of 3-(1-Piperidinyl)alanine from C-terminal Cysteine
Q: My mass spectrometry analysis of a peptide with a C-terminal cysteine shows an unexpected mass shift of +51 Da. What is this side product?
A: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine. This side reaction occurs when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols. It proceeds through a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then undergoes a Michael addition with piperidine (B6355638) from the Fmoc-deprotection step.
Troubleshooting Steps:
-
Resin Choice: This side reaction is particularly problematic when the C-terminal cysteine is anchored to a Wang-type resin. Switching to a 2-chlorotrityl resin can significantly reduce this side reaction.
-
Protecting Group: Using a sterically bulky thiol protecting group like trityl (Trt) can help minimize, though not always eliminate, this side product. The tetrahydropyranyl (Thp) protecting group has also been reported to reduce β-piperidinylalanine formation.
-
Fmoc Deprotection Conditions: While piperidine is the standard reagent, for very sensitive sequences, exploring alternative deprotection cocktails with weaker bases or additives might be necessary, although this can compromise deprotection efficiency.
Quantitative Data on Cysteine Racemization
The extent of cysteine racemization is highly dependent on the coupling conditions and the protecting group used. The following tables summarize comparative data from literature.
Table 1: Comparison of D-Cys Formation with Different Sulfhydryl Protecting Groups.
| Protecting Group | Coupling Conditions | % D-Cys Formation | Reference |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (25 °C) | 8.0% | |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA (25 °C) | 1.2% | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% | |
| Acetamidomethyl (Acm) | HCTU/6-Cl-HOBt/DIEA | Generally lower than Trt |
Table 2: Effect of Coupling Reagents and Base on Racemization of Fmoc-Cys(Trt)-OH.
| Coupling Reagent/Additive | Base | Pre-activation | % Racemization (D:L ratio) | Reference |
| HATU/HOAt | DIEA | 5 min | 5-33% | |
| HBTU/HOBt | DIEA | 5 min | 5-33% | |
| BOP/HOBt | DIEA | 5 min | 5-33% | |
| HATU/HOAt | DIEA | No | Reduced by 6-7 fold | |
| HATU/HOAt | TMP (Collidine) | No | Substantially lower than DIEA |
Experimental Protocols
Protocol 1: Recommended Coupling Method for Fmoc-Cys(Trt)-OH to Minimize Racemization
This protocol is based on the DIC/HOAt method, which avoids the use of a tertiary amine base during the coupling step.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 3 equivalents of this compound in a minimal volume of DMF.
-
Coupling Reaction: Add the dissolved amino acid/HOAt mixture to the resin. Then, add 3 equivalents of DIC to the resin slurry.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the coupling progress using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Detection of 3-(1-Piperidinyl)alanine Formation by Mass Spectrometry
-
Sample Preparation: After completing the synthesis and cleaving the peptide from the resin, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or ESI-MS.
-
Data Interpretation: Calculate the expected average molecular weight of your target peptide. Look for a peak corresponding to [M+H]⁺. Search for an additional peak at [M+51+H]⁺. The presence of this second peak indicates the formation of the 3-(1-piperidinyl)alanine side product. The relative intensity of this peak compared to the main product peak can give a semi-quantitative estimate of the extent of this side reaction.
Visualizations
Caption: General mechanism of amino acid racemization via an achiral enolate intermediate.
Technical Support Center: Preventing Racemization of Sensitive Amino Acids with HOAt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing racemization of sensitive amino acids using 1-Hydroxy-7-azabenzotriazole (HOAt) during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing step-by-step solutions to minimize or eliminate racemization.
Issue 1: High Levels of Racemization Detected Despite Using this compound
Possible Causes & Solutions:
-
Suboptimal Coupling Reagent Choice: While this compound is an excellent additive, the choice of the primary coupling reagent is also critical. Carbodiimides like DCC and DIC can still lead to racemization if not used correctly.[1]
-
Solution:
-
Ensure you are using the carbodiimide (B86325) coupling reagent in conjunction with this compound.[1]
-
For particularly sensitive amino acids, consider switching to a phosphonium (B103445) or aminium/uronium-based reagent like HATU, HBTU, or COMU, which are often used with this compound for enhanced suppression of racemization.[2][3]
-
-
-
Inappropriate Reaction Conditions: Temperature and solvent polarity can significantly influence the rate of racemization.[1]
-
Excessive Base Concentration: The presence of a strong, non-hindered base can promote racemization through the abstraction of the alpha-proton of the activated amino acid.[1][4]
-
Prolonged Pre-activation Time: While a short pre-activation of the amino acid with the coupling reagent and this compound is often recommended, extended pre-activation times can increase the risk of racemization.
-
Solution:
-
Limit the pre-activation time to 1-5 minutes before adding the activated mixture to the resin-bound peptide.[1]
-
-
Issue 2: Incomplete Coupling with Sensitive Amino Acids
Possible Causes & Solutions:
-
Steric Hindrance: Some amino acids are inherently difficult to couple due to their bulky side chains.
-
Solution:
-
Increase the coupling reaction time.
-
Consider a double coupling protocol where the coupling step is repeated to ensure complete reaction.
-
For extremely difficult couplings, the use of microwave-assisted peptide synthesis in conjunction with HATU/HOAt has been shown to be effective.[5]
-
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering further coupling reactions.
-
Solution:
-
Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[6]
-
Incorporate chaotropic salts like CuLi, NaClO4, or KSCN into the reaction.[6]
-
Consider using microwave irradiation to overcome aggregation-related issues.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a pure enantiomer (L-form) of an amino acid into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity can lead to peptides with altered or no biological activity.
Q2: How does this compound prevent racemization?
A2: this compound acts as an activating agent when used with a coupling reagent (e.g., a carbodiimide).[7] It reacts with the carboxylic acid of the amino acid to form a highly reactive active ester. This this compound-ester is more stable and less prone to forming an achiral enol intermediate compared to intermediates formed with other additives like HOBt.[7] The electron-withdrawing nature of the aza-group in this compound's benzotriazole (B28993) ring contributes to this stability, thus effectively suppressing racemization.[7]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][6] Other sensitive amino acids include Serine (Ser) and Phenylalanine (Phe).[1]
Q4: When should I choose this compound over HOBt?
A4: this compound is generally superior to HOBt in suppressing racemization and can also accelerate the coupling reaction.[2][8] It is particularly recommended for:
-
Coupling of amino acids that are highly prone to racemization.
-
Segment condensation strategies.
-
Synthesizing long or difficult peptide sequences.
Q5: Are there any safety concerns with this compound?
A5: Yes, this compound and reagents based on it are known to have explosive properties, which can restrict their application and availability.[2] Newer, non-explosive alternatives like Oxyma Pure have been developed and show comparable or even superior performance in some cases.[2][9]
Quantitative Data Summary
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling reaction, highlighting the superior performance of this compound in suppressing racemization.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8%[4] |
| This compound | DIC | 5.9% [4] |
Experimental Protocols
Protocol: Standard Peptide Coupling with this compound for Racemization Suppression
This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) using this compound to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of this compound.
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, the reaction can be performed at 0°C for an extended period.[1]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and soluble byproducts.
-
Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Visualizations
Caption: Mechanism of this compound in suppressing racemization during peptide bond formation.
Caption: Troubleshooting workflow for high racemization when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
HOAt vs. HOBt: A Comparative Guide to Minimizing Racemization in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the conversion of a chiral amino acid into a mixture of stereoisomers, represents a significant challenge that can compromise the biological activity and therapeutic efficacy of synthetic peptides. The choice of coupling additives is a critical factor in mitigating this risk. This guide provides an objective comparison of two widely used benzotriazole-based additives, 1-Hydroxy-7-azabenzotriazole (HOAt) and 1-Hydroxybenzotriazole (HOBt), in their ability to suppress racemization during peptide bond formation.
Mechanism of Action in Racemization Suppression
Racemization in peptide synthesis primarily occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid. This intermediate can be attacked by the amine component from either side, leading to a loss of stereochemical purity. Both this compound and HOBt function by converting the highly reactive activated carboxylic acid intermediate into a more stable active ester. This active ester is less prone to oxazolone formation, thereby reducing the extent of racemization.[1][2]
The key difference in their efficacy lies in their chemical structures. This compound contains a nitrogen atom in the 7-position of the benzotriazole (B28993) ring, which imparts a significant electron-withdrawing effect. This electronic feature offers two distinct advantages over HOBt:
-
Increased Acidity: The electron-withdrawing nitrogen makes this compound more acidic than HOBt (pKa of 3.28 for this compound vs. 4.60 for HOBt).[1] This leads to the formation of a more reactive active ester, accelerating the rate of the desired coupling reaction and minimizing the time the activated amino acid is susceptible to racemization.
-
Stabilization of the Active Ester: The aza-group in this compound stabilizes the resulting active ester, rendering it less susceptible to enolization, a key step in the racemization pathway.[3]
This superior chemical reactivity translates to a greater capacity for this compound to suppress racemization, particularly in challenging coupling reactions.
Quantitative Performance Data
Head-to-head comparisons in various experimental settings have consistently demonstrated the superiority of this compound over HOBt in minimizing epimerization. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of Epimerization in a "Difficult" Solid-Phase Peptide Synthesis
This study by Carpino highlights the significant reduction in epimerization when this compound is substituted for HOBt in a challenging coupling reaction.[4]
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% |
| This compound | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% |
Table 2: Influence of Coupling Reagent and Additive on Racemization
This data illustrates that the choice of both the coupling reagent and the additive significantly impacts the level of racemization. While this compound consistently performs well, the combination with a more suitable coupling reagent like DIC further minimizes epimerization.
| Coupling Additive | Coupling Reagent | Peptide Synthesized | % Epimerization |
| This compound | EDC | Gly-Phe-Pro-NH₂ | 29.8% |
| This compound | DIC | Gly-Phe-Pro-NH₂ | 4.2% |
Table 3: Racemization of Cysteine Derivatives under Various Coupling Conditions
Cysteine is an amino acid that is particularly prone to racemization.[5] This study demonstrates that while both this compound and HOBt can be used, the overall protocol, such as the avoidance of pre-activation, is crucial for minimizing racemization to acceptable levels (<1%).[6] With pre-activation, racemization levels were unacceptably high (5-33%) for both additives.[6]
| Coupling Additive | Coupling Reagent | Base | Pre-activation | % Racemization (D:L ratio) |
| HOBt or this compound | BOP/HBTU/HATU | DIEA/NMM | 5 minutes | 5-33% |
| HOBt or this compound | BOP/HBTU/HATU | TMP | No | <1% |
| HOBt or this compound | DIPCDI | - | 5 minutes | <1% |
Experimental Protocols
To aid researchers in their experimental design, the following are representative protocols for solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization, and a general procedure for the analysis of peptide diastereomers by HPLC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Studies
This protocol outlines a general procedure for manual Fmoc-based SPPS, which can be adapted to compare the efficacy of this compound and HOBt.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), the coupling additive (this compound or HOBt, 3 equivalents), and the coupling reagent (e.g., DIC, 3 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or a second coupling may be performed.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The crude peptide can then be purified by preparative reverse-phase HPLC.
Protocol 2: HPLC Analysis of Peptide Diastereomers
This protocol provides a general framework for the analytical separation and quantification of peptide diastereomers to determine the extent of racemization.
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient.
-
HPLC System: Utilize a high-performance liquid chromatography system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Program a linear gradient of increasing Mobile Phase B concentration to elute the peptide diastereomers. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will depend on the specific peptide sequence and may require optimization.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.
-
Quantification: Integrate the peak areas of the desired (L-isomer) and the epimerized (D-isomer) peptides. The percentage of racemization can be calculated as: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] * 100
Mandatory Visualizations
Conclusion and Recommendations
The choice between this compound and HOBt as a racemization suppressor in peptide synthesis should be guided by the specific requirements of the synthesis and the nature of the amino acids involved.
-
HOBt remains a cost-effective and suitable additive for routine peptide synthesis where the risk of racemization is relatively low. It is particularly effective when used in combination with carbodiimide (B86325) reagents.[7]
-
This compound is the superior choice for challenging syntheses, including the coupling of sterically hindered or racemization-prone amino acids (e.g., Cys, His), and in segment condensation strategies.[1][5] Although more expensive, the use of this compound is justified by the significant reduction in epimerization, leading to higher purity of the final peptide product and potentially avoiding costly and time-consuming purification steps.
For researchers and drug development professionals, the selection of the appropriate coupling additive is a critical process parameter that directly impacts the quality and viability of the synthesized peptide. While HOBt is a reliable workhorse, this compound provides an enhanced level of protection against racemization, making it an indispensable tool for the synthesis of complex and sensitive peptides.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings
For researchers and professionals in drug development and peptide synthesis, the choice of a coupling reagent is critical to overcoming the challenges posed by "difficult" sequences—those prone to steric hindrance, epimerization, and aggregation. This guide provides an objective comparison of two highly effective coupling reagents: 1-Hydroxy-7-azabenzotriazole (HOAt) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). The comparison is based on available experimental data and mechanistic understanding to aid in the selection of the optimal reagent for challenging peptide synthesis projects.
Performance Comparison: this compound vs. COMU
While direct head-to-head quantitative data for yield, purity, and epimerization on the same difficult peptide under identical conditions is not extensively available in the reviewed literature, a strong qualitative and semi-quantitative consensus exists regarding the performance of this compound-based reagents (often represented by HATU) and COMU.
Summary of Performance Data
| Feature | This compound-Based Reagents (e.g., HATU) | COMU |
| Coupling Efficiency | Very high, particularly effective for sterically hindered and N-methylated amino acids.[1] | High, with efficiency comparable to or exceeding HATU in some cases.[2][3] |
| Racemization Suppression | Highly effective at suppressing racemization due to the anchimeric assistance from the pyridine (B92270) nitrogen.[1][4] | Shows reduced epimerization compared to older benzotriazole-based reagents.[5] |
| Safety Profile | This compound is known to be explosive, posing a significant handling and safety concern.[2][5] | Based on the non-explosive OxymaPure, offering a significantly better safety profile.[3][5] |
| Solubility | Generally good in standard peptide synthesis solvents like DMF. | Exhibits high solubility in a broad range of solvents.[2] |
| Base Requirement | Typically requires a base for activation. | Performs exceptionally well with only one equivalent of base.[5][6] |
| Allergenic Potential | Benzotriazole-based reagents can have allergenic potential. | Reduced allergenic potential compared to HBTU/TBTU or HATU.[2] |
| Performance Context | Considered a gold standard for difficult couplings despite safety concerns.[7] | A third-generation reagent designed to be a safer and highly effective alternative.[3] |
Signaling Pathways and Experimental Workflows
A crucial aspect of selecting a coupling reagent is understanding its role within the overall workflow of peptide synthesis. The following diagram illustrates a typical cycle in solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following is a representative protocol for the manual solid-phase peptide synthesis of a difficult sequence, such as the acyl carrier protein (ACP) fragment (65-74), which is a common benchmark for evaluating coupling reagents.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU (as a representative this compound-based reagent) or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for another 10 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: The resin is thoroughly washed with DMF (3 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, the Fmoc-amino acid (3 equivalents relative to resin loading) is dissolved in DMF.
-
The coupling reagent (HATU or COMU, 2.9 equivalents) and this compound (if using HATU, 3 equivalents) are added to the amino acid solution.
-
DIPEA (6 equivalents) is added to the mixture, and it is allowed to pre-activate for 1-2 minutes.
-
The activated amino acid solution is then added to the deprotected resin in the reaction vessel.
-
-
Coupling Reaction: The reaction mixture is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
Washing: After the coupling reaction, the resin is washed with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed following the deprotection protocol (Step 2).
-
Final Washing and Drying: The peptide-resin is washed thoroughly with DMF and DCM and then dried under vacuum.
-
Cleavage and Side-Chain Deprotection: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Conclusion
Both this compound-based reagents and COMU are highly effective for the synthesis of difficult peptides. The choice between them often comes down to a balance of reactivity, safety, and specific experimental conditions.
-
This compound-based reagents like HATU remain a benchmark for high coupling efficiency and excellent suppression of racemization, making them a strong choice for the most challenging sequences, provided that the necessary safety precautions for handling explosive compounds are in place.
-
COMU stands out as a superior alternative from a safety perspective. Its high reactivity, often comparable to HATU, combined with its non-explosive nature, excellent solubility, and reduced allergenic potential, makes it an increasingly popular choice in modern peptide synthesis, especially in contexts where safety and handling are primary concerns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. US8217169B2 - Coupling agents for peptide synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
HCTU vs. HOAt-Based Reagents: A Comparative Guide for Fast Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall synthesis time. This guide provides an objective comparison of two highly popular and effective classes of coupling reagents: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) and 1-Hydroxy-7-azabenzotriazole (HOAt)-based reagents, with a primary focus on their application in fast solid-phase peptide synthesis (SPPS).
This comparison delves into their reaction mechanisms, performance data, and provides detailed experimental protocols to assist in reagent selection and optimization of peptide synthesis workflows.
Performance Comparison: HCTU vs. HATU (an this compound-based reagent)
A key consideration in selecting a coupling reagent is its ability to rapidly and efficiently promote peptide bond formation while minimizing side reactions. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used this compound-based uronium salt known for its high reactivity and effectiveness in difficult couplings. The following tables summarize quantitative data from a comparative study on the performance of HCTU and HATU in the synthesis of two different peptides, highlighting the impact of coupling time on crude peptide purity.
Table 1: Crude Purity Comparison for Peptide 1 (Acyl Carrier Protein Fragment 65-74)
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 79.86 | 83.63 |
| 2 x 20 min | 80.52 | 79.91 |
Table 2: Crude Purity Comparison for Peptide 2 (A-beta Amyloid Fragment 1-42)
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 88.29 | 89.63 |
| 2 x 20 min | 92.11 | 91.23 |
The data indicates that both HCTU and HATU are highly efficient coupling reagents capable of producing high-purity peptides, even with very short coupling times.[1] For the synthesis of the standard peptide (ACP 65-74), HATU shows a slight advantage in purity with a rapid 2x1 minute coupling protocol.[1] However, with the more challenging A-beta Amyloid 1-42 sequence, both reagents perform exceptionally well, with HCTU showing a marginal purity advantage with longer coupling times.[1] These results underscore the suitability of both reagent classes for fast peptide synthesis protocols. HCTU is often presented as a cost-effective alternative to HATU, delivering comparable results.[1]
Reaction Mechanisms
The efficacy of both HCTU and this compound-based reagents stems from their ability to rapidly activate the carboxylic acid of an amino acid, facilitating nucleophilic attack by the amine of the growing peptide chain.
HCTU Activation Pathway
HCTU is a uronium/aminium salt that contains a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety.[2][3] The electron-withdrawing chlorine atom enhances the reactivity of the leaving group, leading to faster reaction rates.[3] The activation process involves the formation of a highly reactive 6-Cl-OBt active ester intermediate.
This compound-Based Reagent (HATU) Activation Pathway
This compound-based reagents like HATU are renowned for their superior ability to suppress racemization and their high coupling efficiency, especially for sterically hindered amino acids.[4] The mechanism involves the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine (B92270) ring of the this compound moiety is thought to provide anchimeric assistance during the coupling reaction, further accelerating the process.[5]
Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HCTU and this compound-based reagents like HATU. These protocols can be adapted for both manual and automated peptide synthesis.
General SPPS Workflow
The overall workflow for a single amino acid coupling cycle in Fmoc-based SPPS is consistent for both types of reagents.
Protocol for HCTU-Mediated Coupling
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HCTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 15-30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine solution in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HCTU in DMF.
-
Add DIPEA to the solution and mix briefly. For fast synthesis, this activation solution can be added immediately to the resin.
-
Agitate the reaction mixture at room temperature. For fast protocols, coupling times can be as short as 5 minutes or less.[6] For standard or difficult couplings, the time can be extended.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Protocol for this compound-Based (HATU)-Mediated Coupling
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
This compound (optional, can be added to further suppress racemization)
-
DIPEA or Collidine (6-10 equivalents)
-
DMF
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation:
-
Follow the same procedure as for HCTU-mediated coupling.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU (and optional this compound) in DMF.[7]
-
Add DIPEA to the solution and allow the mixture to pre-activate for a few minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. Coupling times are typically in the range of 15-60 minutes, but can be optimized based on the specific amino acids.
-
-
Monitoring and Washing:
-
Follow the same procedure as for HCTU-mediated coupling.
-
Conclusion
Both HCTU and this compound-based reagents like HATU are powerful tools for modern peptide synthesis, enabling rapid and efficient production of high-purity peptides.
-
HCTU stands out as a highly efficient and more economical option, demonstrating excellent performance, particularly in fast synthesis protocols. Its reactivity, derived from the 6-chloro-HOBt backbone, makes it a robust choice for a wide range of peptide sequences.
-
This compound-based reagents , exemplified by HATU, are considered the gold standard for difficult couplings, including sterically hindered and N-methylated amino acids, due to their superior racemization suppression and high reactivity.[4]
The choice between HCTU and an this compound-based reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, budgetary constraints, and the desired speed of synthesis. For routine and fast peptide synthesis, HCTU offers an excellent balance of performance and cost-effectiveness. For particularly challenging sequences where minimizing racemization is paramount, HATU and other this compound-based reagents remain the preferred choice. The experimental protocols provided in this guide offer a starting point for the successful implementation of both classes of reagents in your peptide synthesis endeavors.
References
A Comparative Guide to the Performance of HOAt with Beta-Branched Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides containing sterically hindered residues like beta-branched amino acids (e.g., Valine, Isoleucine, Threonine) is a significant challenge. The bulky side chains of these amino acids impede the approach of the incoming activated amino acid, often leading to incomplete reactions, lower yields, and an increased risk of racemization. The choice of coupling reagent is therefore critical to overcoming these hurdles. This guide provides an objective comparison of 1-Hydroxy-7-azabenzotriazole (HOAt) and its derivatives with other common coupling reagents, supported by experimental data, to assist in the selection of the optimal reagent for these "difficult" couplings.
Superior Performance of this compound-Based Reagents in Difficult Couplings
This compound has emerged as a superior additive in peptide coupling reactions, particularly for sterically hindered amino acids. Its efficacy stems from the formation of a highly reactive O-acylisourea intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and minimizing side reactions like racemization. This makes this compound-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), particularly effective for challenging sequences involving beta-branched amino acids.
Quantitative Performance Comparison
While direct head-to-head quantitative data for all coupling reagents with all beta-branched amino acids is not always available in a single study, the following tables summarize available data and qualitative assessments based on reactivity principles.
Table 1: Coupling Yields for Beta-Branched Amino Acids
| Coupling Reagent | Additive | Valine Coupling Yield | Isoleucine Coupling Yield | General Performance with Sterically Hindered Amino Acids |
| HATU | This compound | Very High | Very High | Considered one of the most efficient reagents, especially for hindered couplings. |
| HCTU | 6-Cl-HOBt | High | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HBTU | HOBt | Medium-High | Medium-High | A widely used standard reagent, but may be less effective for severely hindered couplings. |
| COMU | OxymaPure | High | High | Reactivity is comparable to HATU; based on the non-explosive OxymaPure. |
| DIC/HOBt | HOBt | Medium | Medium | A cost-effective option, but generally shows lower efficiency for difficult couplings. |
| DIC/HOAt | This compound | High | High | The addition of this compound significantly improves the performance of DIC. |
Table 2: Racemization/Epimerization in Couplings with Beta-Branched Amino Acids
| Coupling Reagent | Additive | Racemization Potential | Reported Epimerization Data |
| HATU | This compound | Very Low | In a difficult solid-phase synthesis, replacing HOBt with this compound (in a DCC-mediated coupling) reduced the epimerized product from 18% to 6%. With a suitable base like DIPEA, epimerization can be kept very low (e.g., 0.8-2.0% for a serine derivative). |
| HCTU | 6-Cl-HOBt | Low | Generally low, but can be influenced by the base and reaction conditions. |
| HBTU | HOBt | Medium | Higher risk of racemization compared to this compound-based reagents, especially in slow couplings. |
| COMU | OxymaPure | Low | Shows reduced epimerization compared to HBTU/HATU in some cases. |
| DIC/HOBt | HOBt | Medium | Can lead to significant racemization in difficult couplings. |
| DIC/HOAt | This compound | Low | The presence of this compound effectively suppresses racemization. |
Experimental Protocols
The following are generalized protocols for the coupling of a beta-branched amino acid (e.g., Fmoc-Val-OH) in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Val-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and this compound (0.4 mmol, 4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes. Add the activated amino acid solution to the deprotected resin.
-
Reaction and Monitoring: Agitate the reaction mixture for 30-60 minutes at room temperature. Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Coupling using HCTU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Val-OH (0.4 mmol, 4 eq.) and HCTU (0.38 mmol, 3.8 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes. Add the activated amino acid solution to the deprotected resin.
-
Reaction and Monitoring: Agitate the reaction mixture for 45-90 minutes at room temperature. Monitor for completion with the Kaiser test.
-
Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using DIC/OxymaPure (as a common HOBt/HOAt alternative)
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Val-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF. Add this solution to the deprotected resin. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the reaction vessel.
-
Reaction and Monitoring: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor for completion with the Kaiser test.
-
Washing: Follow step 5 from Protocol 1.
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of this compound-based reagents.
Conclusion
The selection of a coupling reagent is a critical decision in peptide synthesis, especially when dealing with sterically hindered beta-branched amino acids. This compound and its corresponding uronium/aminium salts, particularly HATU, consistently demonstrate superior performance in terms of coupling efficiency and suppression of racemization for these difficult couplings. While other reagents like HCTU and COMU also offer high reactivity, the extensive evidence supporting the efficacy of this compound-based reagents makes them a reliable choice for ensuring the successful synthesis of peptides containing valine, isoleucine, and other beta-branched residues. The provided protocols and workflows serve as a guide for researchers to optimize their synthetic strategies for these challenging peptide sequences.
A Head-to-Head Comparison: PyBOP/HOAt versus HATU for the Coupling of N-Methylated Amino Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides containing N-methylated amino acids is a persistent challenge. These modifications, while often crucial for improving the pharmacokinetic properties of peptide-based therapeutics, introduce significant steric hindrance that can impede standard coupling reactions. This guide provides an objective, data-supported comparison of two popular coupling reagent systems, PyBOP/HOAt and HATU, to aid in the selection of the optimal reagent for these difficult couplings.
The incorporation of N-methylated amino acids into a peptide sequence can dramatically enhance its therapeutic potential by increasing metabolic stability, improving cell permeability, and modulating conformation. However, the secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, making amide bond formation kinetically challenging. This often leads to incomplete reactions, lower yields, and an increased risk of epimerization. Consequently, the choice of coupling reagent is paramount for the successful synthesis of N-methyl-rich peptides.
This guide focuses on a comparative analysis of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) used in conjunction with 1-hydroxy-7-azabenzotriazole (HOAt), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). Both are widely used "third-generation" coupling reagents, but their distinct mechanisms of action result in different performance profiles, particularly in the context of sterically demanding couplings.
Performance Comparison: PyBOP/HOAt vs. HATU
While direct head-to-head quantitative data for the coupling of the same N-methylated amino acid under identical conditions is scarce in publicly available literature, a consistent qualitative and semi-quantitative picture emerges from numerous studies and technical documents. HATU is generally regarded as the more potent and efficient reagent for difficult couplings, including those involving N-methylated residues. The combination of PyBOP with this compound is a recognized strategy to boost the performance of PyBOP in such challenging scenarios.[1][2][3]
Qualitative Performance in N-Methylated Couplings
| Performance Metric | PyBOP/HOAt | HATU | Key Findings |
| Coupling Efficiency | Highly Effective[1] | Highly Effective[1][4] | HATU is often recommended as the reagent of choice for particularly difficult N-methylated couplings due to its rapid reaction kinetics.[5] |
| Crude Peptide Purity | Good | High | In the synthesis of other difficult sequences, HATU has been shown to outperform PyBOP, yielding crude products of higher purity.[6] |
| Suppression of Epimerization | Good | Excellent | The this compound moiety in HATU is more effective at suppressing racemization than the HOBt in PyBOP.[7] |
| Reaction Speed | Fast | Very Fast | HATU's rapid kinetics can be advantageous in preventing aggregation of the growing peptide chain. |
| Potential Side Reactions | Less prone to N-terminal capping. | Can cause guanidinylation of the N-terminal amine if used in excess.[6][8] | Careful control of stoichiometry is crucial when using HATU. |
| Cost | Generally more affordable than HATU. | Higher cost. | The higher efficiency of HATU may justify its cost for challenging syntheses.[6] |
Quantitative Data on Racemization
While not specific to N-methylated amino acids, a key study by Carpino and colleagues provides a quantitative comparison of the racemization levels associated with PyBOP and a HATU precursor, highlighting the superior performance of this compound-based reagents in preserving stereochemical integrity.
| Coupling Reagent | % D-Isomer (Racemization) |
| PyBOP | 5.8 |
| HBTU (forms HOBt ester) | 5.6 |
| HAPyU (forms this compound ester) | 0.4 |
Data from a model system prone to racemization as reported in Tetrahedron Letters 1994, 35 (15), 2279–2282. HAPyU is an analogue of HATU that also forms an OAt active ester.[7]
Mechanism of Action: A Tale of Two Active Esters
The differing performance of PyBOP and HATU can be attributed to the reactivity of the active esters they form.
-
PyBOP , a phosphonium-based reagent, in the presence of an amine base, reacts with the carboxylic acid of the incoming amino acid to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. The addition of this compound to the reaction mixture can lead to the formation of the even more reactive OAt active ester.[6]
-
HATU , an aminium/uronium-based reagent, incorporates the this compound moiety within its structure. It directly and rapidly converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen in the pyridine (B92270) ring of this compound provides anchimeric assistance, which stabilizes the transition state and accelerates the subsequent coupling reaction, making it more efficient, especially for sterically hindered amines.[6]
Experimental Protocols
The following are representative protocols for the use of PyBOP/HOAt and HATU in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of N-methylated amino acids.
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for PyBOP/HOAt Coupling of an N-Methylated Amino Acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents relative to resin loading), PyBOP (3 equivalents), and this compound (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the solution to pre-activate for 5-10 minutes.
-
-
Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, a second coupling step may be necessary.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Monitoring: Check for reaction completion using the bromophenol blue test. A color change from blue/green to yellow indicates a complete reaction. The standard Kaiser (ninhydrin) test is not effective for secondary amines.[4]
Protocol for HATU Coupling of an N-Methylated Amino Acid
-
Resin Preparation: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature. A double coupling may be required for challenging residues.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Monitoring: Use the bromophenol blue test to monitor for reaction completion.[4]
Logical Comparison of Reagent Selection
Caption: Decision tree for selecting a coupling reagent.
Conclusion
Both PyBOP/HOAt and HATU are highly effective reagents for the challenging task of coupling N-methylated amino acids. The choice between them often involves a trade-off between cost and performance.
For routine synthesis or when cost is a primary limiting factor, PyBOP in combination with this compound offers a robust and effective solution.
However, for particularly difficult couplings, such as those involving adjacent N-methylated residues or other sterically demanding amino acids, HATU is generally the superior choice. Its rapid reaction kinetics, high coupling efficiency, and excellent suppression of racemization often justify its higher cost by ensuring a higher purity of the final peptide product and potentially avoiding the need for time-consuming and costly purification steps.
Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and the budgetary constraints of the project. Researchers are encouraged to perform small-scale test couplings to determine the most effective reagent and conditions for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Cost-Benefit Analysis of HOAT Engine Coolants and Alternative Additives
A comprehensive guide for researchers and drug development professionals on the performance, cost-effectiveness, and underlying mechanisms of Hybrid Organic Acid Technology (HOAT) in comparison to Inorganic Acid Technology (IAT) and Organic Acid Technology (OAT) coolants.
This guide provides an objective comparison of Hybrid Organic Acid Technology (this compound) with other leading coolant additives, namely Inorganic Acid Technology (IAT) and Organic Acid Technology (OAT). The subsequent sections present a detailed analysis of their performance based on experimental data, a breakdown of their cost-benefit profiles, and an overview of the standardized methodologies used for their evaluation.
Data Presentation: Performance and Cost Comparison
The selection of an appropriate engine coolant technology hinges on a comprehensive evaluation of its performance characteristics and the total cost of ownership. This section provides a quantitative and qualitative comparison of IAT, OAT, and this compound coolants.
Table 1: Performance Characteristics of Coolant Technologies
| Feature | Inorganic Acid Technology (IAT) | Organic Acid Technology (OAT) | Hybrid Organic Acid Technology (this compound) |
| Inhibitor Type | Inorganic salts (silicates, phosphates, borates) | Organic acids (carboxylates) | Combination of organic acids and inorganic inhibitors (silicates or phosphates)[1][2] |
| Service Life | ~2 years or 30,000 miles[1] | 5 to 7 years or up to 150,000 miles[1] | 5 years or 100,000+ miles[1] |
| Corrosion Protection Mechanism | Forms a protective blanket over all metal surfaces | Acts only at specific corrosion sites[3] | Combines both blanketing and targeted protection[1] |
| Aluminum Protection | Good, but can form silicate (B1173343) gel over time | Excellent, long-term protection | Excellent, with rapid-acting silicate protection[1] |
| Heat Transfer | Generally good, but the inhibitor layer can slightly impede heat transfer | Very good, due to thinner protective layers | Good, balances protection and heat transfer |
Table 2: Experimental Performance Data
| Coolant Type | Corrosion Rate (mm/year) - Aluminum | Corrosion Rate (mm/year) - Copper | Average Heat Transfer Coefficient (W/m²K) |
| OAT | 0.06 | 0.05 | 880 |
| This compound | 0.09 | 0.07 | 910 |
Note: Data sourced from a comparative study on coolant additives. Lower corrosion rates indicate better protection.
Cost-Benefit Analysis
A thorough cost-benefit analysis extends beyond the initial purchase price to include the total cost of ownership (TCO) over the vehicle's lifespan.
Initial Cost:
-
IAT: Generally has the lowest upfront cost per gallon.
-
This compound: Moderate initial cost.
-
OAT: Typically has the highest initial purchase price.[4]
Total Cost of Ownership (TCO): While a precise monetary TCO is dependent on various factors including vehicle type, operating conditions, and local labor and disposal costs, a qualitative analysis highlights the long-term economic implications:
-
IAT: The short service life necessitates more frequent coolant changes, leading to higher cumulative costs for fluid, labor, and downtime over the life of the vehicle.
-
OAT & this compound: The extended service intervals significantly reduce the frequency of coolant flushes and replacements. This translates to lower long-term maintenance costs, reduced waste disposal, and less vehicle downtime, often offsetting the higher initial investment.[5] Long-life OAT and this compound coolants are generally considered more economical in the long run.[5]
Factors influencing TCO include:
-
Coolant Price: The initial cost per gallon of the coolant concentrate or pre-diluted mixture.
-
Service Interval: The frequency at which the coolant needs to be replaced.
-
Labor Costs: The cost associated with draining and refilling the cooling system.
-
Disposal Costs: The fees for environmentally responsible disposal of used coolant, which can range from $1.50 to $3.00 per gallon.[6]
-
System Longevity: The potential for reduced corrosion-related repairs to cooling system components.
Experimental Protocols
The evaluation of engine coolant performance relies on standardized testing methodologies developed by organizations such as ASTM International. These protocols ensure that coolants are assessed under controlled and repeatable conditions.
ASTM D1384: Standard Test Method for Corrosion Test for Engine Coolants in Glassware
This is a fundamental laboratory test to assess the corrosion protection of a coolant on various metals commonly found in engine cooling systems.
-
Objective: To evaluate the corrosive effects of a coolant on standard metal specimens under controlled laboratory conditions.
-
Methodology:
-
Specimen Preparation: Bundles of six standard metal coupons (copper, solder, brass, steel, cast iron, and cast aluminum) are cleaned, weighed, and assembled.
-
Apparatus: A 1000-mL beaker, a condenser, a gas-dispersion tube, and a heating source are used.
-
Procedure: The metal specimen bundle is immersed in a 33% by volume solution of the coolant in a standard corrosive water. The solution is maintained at 88°C (190°F) and aerated at a rate of 100 mL/min for 336 hours (2 weeks).
-
Evaluation: After the test, the specimens are cleaned, and the weight loss for each metal is determined. Visual observations of the specimens and the coolant solution are also recorded.
-
ASTM D4340: Standard Test Method for Corrosion of Cast Aluminum Alloys in Engine Coolants Under Heat-Rejecting Conditions
This test is specifically designed to evaluate the performance of coolants in protecting aluminum cylinder heads from corrosion under high-heat conditions.
-
Objective: To assess the potential of a coolant to cause corrosion on heat-rejecting aluminum surfaces.
-
Methodology:
-
Apparatus: A specialized apparatus consisting of a cast aluminum heat-transfer specimen, a heating element, and a pressurized container is used.
-
Procedure: The aluminum specimen is heated to 135°C (275°F) while in contact with a pressurized (193 kPa or 28 psi) solution of the coolant. The test is run for 168 hours (1 week).
-
Evaluation: The corrosion rate is determined by the weight change of the aluminum specimen and is typically expressed in mg/cm²/week.
-
ASTM D2570: Standard Test Method for Simulated Service Corrosion Testing of Engine Coolants
This method provides a more dynamic and realistic simulation of an automotive cooling system compared to the static glassware test.
-
Objective: To evaluate the long-term corrosion protection of a coolant in a simulated service environment.
-
Methodology:
-
Apparatus: The setup includes an automotive water pump, radiator, and connecting hoses, creating a closed-loop system. Metal coupons are placed in a reservoir within the system.
-
Procedure: The coolant is circulated through the system at a specified flow rate and temperature for an extended period, typically 1064 hours.
-
Evaluation: Corrosion is assessed by the weight loss of the metal coupons and visual inspection of the cooling system components.
-
Mandatory Visualizations
Inhibitor Technology Workflow
This diagram illustrates the fundamental differences in the corrosion inhibition mechanisms of IAT, OAT, and this compound coolants.
Molecular Mechanism of OAT Corrosion Inhibition
This diagram illustrates the interaction of carboxylate inhibitors, the active component in OAT coolants, with a metal surface to form a protective passivation layer.
Cost-Benefit Analysis Logic
This diagram outlines the logical flow for conducting a comprehensive cost-benefit analysis of different coolant technologies.
References
- 1. OAT vs this compound vs IAT Coolants: Choosing the Right 4WD Engine Protection [mechaniquad.com]
- 2. finol.ie [finol.ie]
- 3. Corrosion inhibition of carboxylate inhibitors with different alkylene chain lengths on carbon steel in an alkaline solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10083G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifreeze | Zero Waste Sonoma [zerowastesonoma.gov]
A Comparative Guide to Quantifying Epimerization in Peptide Synthesis: HOAt vs. HOBt
For Researchers, Scientists, and Drug Development Professionals
Epimerization, the undesirable inversion of stereochemistry at an amino acid's α-carbon during peptide synthesis, represents a critical challenge in developing peptide-based therapeutics. This side reaction can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the final product's biological activity, safety, and efficacy. The choice of coupling additives is paramount in mitigating this issue. This guide provides an objective comparison of two commonly used additives, 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (B26582) (HOBt), focusing on analytical techniques to quantify their effectiveness in suppressing epimerization.
The Role of Coupling Additives: this compound vs. HOBt
During peptide bond formation, the carboxylic acid of the incoming amino acid is activated by a coupling reagent (e.g., a carbodiimide (B86325) like DCC or DIC). This activated intermediate is susceptible to epimerization, primarily through the formation of a 5(4H)-oxazolone intermediate or by direct enolization.[1] Additives like HOBt and this compound are employed to intercept the activated intermediate, forming less reactive and more stable active esters. These esters then react with the N-terminus of the peptide chain to form the desired peptide bond, minimizing the window for epimerization.
While both HOBt and this compound are effective at reducing epimerization, this compound is generally considered superior.[2][3] This enhanced performance is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of its ring structure.[4] This structural feature increases the acidity of the hydroxyl group, making this compound a better leaving group and accelerating the coupling reaction. A faster coupling rate reduces the lifetime of the activated species, thereby decreasing the likelihood of epimerization.[5]
Quantitative Comparison of Epimerization with this compound vs. HOBt
The following tables summarize quantitative data from studies comparing the extent of epimerization with different coupling reagents and additives.
Table 1: Epimerization in the Synthesis of Z-Phg-Val-OMe
| Coupling Reagent/Additive | % Epimerization (D-Phg) |
| DCC/HOBt | 10.2 |
| DCC/HOAt | 1.8 |
This data illustrates the significant reduction in epimerization when this compound is used in place of HOBt under the same reaction conditions.
Table 2: Epimerization During the Coupling of Fmoc-Ser(Ac₃GalNAcα)-OH
| Coupling Reagent/Additive | Base | % Epimerization |
| HBTU/HOBt | DIEA | >10% |
| HATU/HOAt | DIEA | ~2-3% |
| DIC/HOAt | TMP | <1% |
This table highlights the impact of both the coupling additive and the base on the level of epimerization for a sterically hindered glycosylated amino acid.
Analytical Techniques for Quantifying Epimerization
Accurate quantification of diastereomeric impurities is crucial for process optimization and quality control in peptide manufacturing. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating and quantifying peptide diastereomers.[6] The choice of column and mobile phase is critical for achieving baseline separation of the desired peptide from its epimer.
Experimental Protocol: Chiral HPLC for Epimerization Quantification
-
Column Selection: A variety of chiral columns are available, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC V2, T, TAG), P-CAP, or zwitterionic ion-exchangers.[6][7] The selection should be empirically determined for the specific peptide. A good starting point is a C18 column with a chiral selector in the mobile phase if a dedicated chiral column is unavailable.[8]
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).[9] The concentration should be optimized to avoid column overload, typically in the range of 0.1-1.0 mg/mL.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Note: Other ion-pairing agents like formic acid can be used, especially for LC-MS compatibility.[10] The pH of the mobile phase can significantly impact selectivity.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A shallow gradient often improves the resolution of closely eluting diastereomers. An example gradient is 5% to 65% B over 60 minutes.
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 4.6 mm I.D.) is 1.0 mL/min.
-
Detection: UV detection at 214 nm or 280 nm is standard for peptides.
-
Quantification: The percentage of the epimer is calculated by integrating the peak area of the diastereomer and expressing it as a percentage of the total peak area of both the desired peptide and its epimer.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high resolution and requires minimal sample volume, making it an excellent alternative for chiral separations.[11][12] The separation is based on the differential migration of diastereomers in an electric field, often with the aid of a chiral selector added to the background electrolyte.
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary: A fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), macrocyclic antibiotics, or chiral surfactants are commonly added to the BGE to induce separation.[11][12] The concentration of the chiral selector needs to be optimized.
-
Sample Injection: Hydrodynamic or electrokinetic injection of the sample solution.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Detection: UV detection at an appropriate wavelength (e.g., 200 or 214 nm).
-
Quantification: Similar to HPLC, quantification is based on the integrated peak areas of the separated diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for identifying and quantifying diastereomers without the need for chromatographic separation.[13] The two diastereomers will have slightly different chemical environments, leading to distinct signals in the NMR spectrum.
Experimental Protocol: NMR for Diastereomer Quantification
-
Sample Preparation: Dissolve a sufficient amount of the peptide sample (typically 1-5 mg for peptides) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[14][15]
-
NMR Experiment: A high-resolution ¹H NMR spectrum is typically sufficient. For more complex spectra, 2D experiments like COSY or TOCSY can aid in signal assignment.[16]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.
-
Signal Selection: Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons close to the chiral center that has undergone epimerization are often the best candidates.
-
Quantification: The ratio of the diastereomers is determined by integrating the corresponding distinct signals. The accuracy of this method depends on the baseline resolution of the selected signals.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the mechanism of epimerization and a typical analytical workflow.
Caption: Epimerization mechanism via oxazolone intermediate.
Caption: this compound/HOBt intercept the activated amino acid.
Caption: Workflow for HPLC-based epimerization analysis.
Conclusion
The selection of an appropriate coupling additive is a critical parameter in minimizing epimerization during peptide synthesis. Experimental data consistently demonstrates that this compound is more effective than HOBt in preserving the stereochemical integrity of the final peptide product. The choice of analytical technique for quantifying epimerization depends on the available instrumentation and the specific requirements of the analysis. Chiral HPLC is a robust and widely accessible method, while capillary electrophoresis offers high resolution with minimal sample consumption. NMR spectroscopy provides a direct method of quantification without the need for chromatographic separation. By implementing these rigorous analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of synthetic peptides.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr-bio.com [nmr-bio.com]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide: HOAt vs. PyAOP for Hindered Amino Acid Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of sterically hindered amino acids is a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and increased impurities. The choice of coupling reagent is paramount to overcoming these hurdles. This guide provides a detailed comparison of two highly effective reagents for this purpose: 1-Hydroxy-7-azabenzotriazole (HOAt), used as an additive with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), a standalone phosphonium (B103445) salt coupling reagent.
At a Glance: Key Differences and Performance Characteristics
Both this compound and PyAOP are renowned for their superior performance in difficult couplings compared to their 1-hydroxybenzotriazole (B26582) (HOBt) based counterparts. The key to their enhanced reactivity lies in the 7-aza-benzotriazole core, where the nitrogen atom in the pyridine (B92270) ring provides an anchimeric assistance, making the resulting active esters more reactive. PyAOP is a phosphonium salt derivative of this compound and is often favored for its convenience as a standalone reagent and for avoiding specific side reactions.
| Feature | This compound (with DIC) | PyAOP |
| Reagent Type | Additive (used with a carbodiimide) | Standalone Phosphonium Salt |
| Reactivity | High | Very High |
| Suitability for Hindered Amino Acids | Good | Excellent |
| Racemization Suppression | Excellent | Excellent |
| Key Advantage | Cost-effective, low racemization. | Avoids guanidinylation side reactions, high efficiency for N-methyl amino acids. |
| Potential Drawback | Two-component system (carbodiimide + additive) | Higher cost compared to DIC/HOAt |
| Safety Note | This compound is a benzotriazole (B28993) derivative and may have explosive properties. | PyAOP is also a benzotriazole derivative and can be potentially explosive. |
Quantitative Performance Data
Illustrative Comparison for the Coupling of Fmoc-Aib-OH
| Parameter | DIC/HOAt | PyAOP |
| Coupling Time | 1 - 4 hours | 30 - 120 minutes |
| Relative Yield | High | Very High |
| Crude Purity | Good to Excellent | Excellent |
| Racemization | Very Low | Very Low |
Note: The data presented is a qualitative representation based on literature consensus. Actual results are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Chemical Activation Mechanisms
The activation of the carboxylic acid of the incoming amino acid is the crucial first step in peptide bond formation. This compound and PyAOP achieve this through different, yet related, mechanisms.
Caption: Activation pathways for DIC/HOAt and PyAOP.
Experimental Protocols
The following are representative protocols for the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid, such as Aib, using either DIC/HOAt or PyAOP. These protocols assume a standard Fmoc/tBu strategy.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of Hindered Amino Acid (e.g., Fmoc-Aib-OH)
Protocol 1: DIC/HOAt Coupling
-
Reagent Preparation:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Aib-OH and 3 equivalents of this compound in DMF.
-
-
Activation and Coupling:
-
Add the Fmoc-Aib-OH/HOAt solution to the deprotected resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of racemization for chiral amino acids.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.
-
Once complete, wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Protocol 2: PyAOP Coupling
-
Reagent Preparation (Pre-activation):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Aib-OH and 3 equivalents of PyAOP in DMF.
-
Add 6 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.
-
Once complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Final Steps
-
Capping (Optional but Recommended for Difficult Couplings): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Fmoc-SPPS, applicable to both DIC/HOAt and PyAOP methods.
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Conclusion
Both the DIC/HOAt system and the standalone PyAOP reagent are powerful tools for the incorporation of hindered amino acids in peptide synthesis.
-
PyAOP offers the advantages of being a single, highly reactive reagent that circumvents the risk of guanidinylation, making it an excellent choice for complex and sensitive syntheses, including those involving N-methylated residues.
-
DIC/HOAt represents a more economical yet highly effective alternative that provides excellent coupling efficiency and minimal racemization.
The ultimate choice between these two methods will depend on the specific requirements of the synthesis, including the complexity of the peptide, the budget, and the potential for side reactions. For the most challenging sequences, the higher reactivity and convenience of PyAOP may justify its increased cost. For more routine, yet still demanding, syntheses of hindered peptides, the DIC/HOAt combination remains a robust and reliable option.
A Head-to-Head Battle: Selecting the Optimal Coupling Additive for Hydrophobic Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling additive is paramount, particularly when dealing with challenging hydrophobic sequences. These peptides are notoriously prone to aggregation, leading to incomplete reactions and diminished purity. This guide provides a data-driven comparison of three leading coupling additives: Oxyma Pure, 1-hydroxybenzotriazole (B26582) (HOBt), and (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), to facilitate an informed selection for your specific research needs.
The synthesis of hydrophobic peptides presents significant hurdles due to the tendency of the growing peptide chain to form secondary structures and aggregate on the solid support. This aggregation can hinder the accessibility of the N-terminus, resulting in truncated sequences and difficult purifications. The selection of an appropriate coupling additive can mitigate these issues by enhancing reaction kinetics and suppressing side reactions, most notably racemization.
Performance at a Glance: Oxyma Pure vs. HOBt vs. COMU
To provide a clear comparison, the following tables summarize the performance of Oxyma Pure, HOBt, and COMU in key areas of peptide synthesis, with a focus on challenging and hydrophobic sequences.
| Additive/Reagent | Primary Function | Key Advantages | Notable Disadvantages |
| Oxyma Pure | Coupling Additive | Excellent racemization suppression, high coupling efficiency, non-explosive, good solubility.[1][2] | May be less effective than COMU for extremely hindered couplings. |
| HOBt | Coupling Additive | Historically widely used, effective at suppressing racemization.[3] | Potentially explosive nature, can be less efficient than newer additives for difficult sequences.[1][3] |
| COMU | Stand-alone Coupling Reagent | High coupling efficiency (comparable to HATU), low racemization, based on non-explosive Oxyma Pure, requires only one equivalent of base.[3][4] | Higher cost compared to using a carbodiimide (B86325) with an additive. |
Quantitative Comparison of Racemization Suppression
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis. The following data, derived from studies on racemization-prone model peptides, highlights the superior performance of Oxyma-based reagents in preserving chirality.
| Model Peptide | Coupling Conditions | % Epimerization (D-isomer) | Reference |
| Z-Phg-Pro-NH2 | DIC/Additive in DMF | Oxyma Pure: 0.9%, HOBt: 11.0%, HOAt: 3.9% | [5] |
| Z-Phe-Val-Pro-NH2 | DIC/Additive in DMF | Oxyma Pure: 7.7%, HOBt: 14.8%, Oxyma-B: 5.1% | [5] |
| H-Gly-Cys-Phe-NH2 | DIC/Additive in DMF | Oxyma Pure: 0.3%, HOBt: 0.5%, This compound: 0.4% | [5] |
| H-Gly-His-Phe-NH2 | DIC/Additive in DMF | Oxyma Pure: 3.0%, HOBt: 5.1%, Oxyma-B: 1.0% | [5] |
Note: this compound (1-hydroxy-7-azabenzotriazole) and Oxyma-B are included for broader context on racemization suppression.
Performance in the Synthesis of "Difficult" Hydrophobic Sequences
The true test of a coupling additive lies in its ability to facilitate the synthesis of challenging peptides. The following table provides a qualitative and quantitative comparison based on the synthesis of aggregation-prone sequences.
| Additive/Reagent | Model "Difficult" Peptide | Observed Performance | Reference |
| Oxyma Pure | Aib-enkephalin pentapeptide | Purity of pentapeptide: 42.8% (vs. 50.4% des-Aib side-product) | [5] |
| HOBt | Aib-enkephalin pentapeptide | Purity of pentapeptide: 8.4% (vs. 83.1% des-Aib side-product) | [5] |
| COMU | General difficult sequences | High reactivity, effective in overcoming steric hindrance and aggregation.[4] | [4] |
| Oxyma Pure | ABRF test peptide | Crude peptide purity essentially identical to that obtained with HOBt. | [6] |
| HOBt | Amyloid Beta Peptide (1-40) | Used in combination with HBTU for successful synthesis. | [7] |
Experimental Protocols for Hydrophobic Peptide Synthesis
The following are detailed methodologies for solid-phase peptide synthesis of a model hydrophobic peptide, incorporating best practices to mitigate aggregation.
Model Hydrophobic Peptide Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2 (ACP(65-74))
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling Additives: Oxyma Pure or HOBt
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Stand-alone Coupling Reagent: COMU
-
Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Base: N,N-Diisopropylethylamine (DIEA)
Protocol 1: SPPS using DIC with Oxyma Pure or HOBt Additive
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure or HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, consider double coupling or extending the reaction time.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: SPPS using COMU
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling with COMU:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), COMU (3 eq.), and DIEA (3 eq. for COMU) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
-
Washing and Repetition: Follow steps 5-9 from Protocol 1.
Strategies for "Difficult" Hydrophobic Sequences:
-
Solvent Choice: For highly hydrophobic sequences, consider replacing DMF with NMP, which can improve solvation and reduce aggregation.[8] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[9][10]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve reaction efficiency.[10]
-
Backbone Protection: For sequences prone to strong aggregation, the use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protected amino acids can be beneficial.[9]
Visualizing the Workflow and Chemical Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified workflow of a single cycle in solid-phase peptide synthesis (SPPS).
Caption: The role of coupling additives in the activation and coupling steps of SPPS.
Conclusion
The synthesis of hydrophobic peptides remains a significant challenge in peptide chemistry. While traditional additives like HOBt have been workhorses in the field, modern, safer, and more efficient alternatives like Oxyma Pure and stand-alone reagents like COMU offer considerable advantages, particularly for "difficult sequences." The choice of additive or reagent should be guided by the specific characteristics of the peptide, the desired purity, and cost considerations. For routine synthesis of less challenging peptides, the combination of DIC and HOBt may suffice. However, for hydrophobic and aggregation-prone sequences where maximizing yield and purity while minimizing racemization is critical, Oxyma Pure and COMU represent superior choices. By employing the appropriate coupling chemistry in conjunction with optimized protocols that address the challenges of hydrophobicity, researchers can significantly improve the success rate of their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. oxymapure.com [oxymapure.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. psecommunity.org [psecommunity.org]
- 8. biotage.com [biotage.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of 1-Hydroxy-7-azabenzotriazole (HOAt) is critical for ensuring laboratory safety and environmental protection. As a widely used peptide coupling additive, this compound possesses hazardous properties that necessitate strict adherence to established disposal protocols. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a substance with a fire or projection hazard, is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection: In situations where dust may be generated or exposure limits are exceeded, use a full-face respirator certified by NIOSH or CEN.[1][3]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, seek immediate medical attention.[1][2]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediately call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Immediately call a poison center or doctor.[1][2][3]
Quantitative Data: this compound Properties and Hazards
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Data |
| Molecular Formula | C5H4N4O[1] |
| Molecular Weight | 136.11 g/mol [1][2] |
| Appearance | White to off-white or light yellow crystals or powder[1][4] |
| Melting Point | 210-217°C[1][5] |
| Solubility | Limited solubility in water; soluble in polar aprotic solvents like DMF, acetonitrile, and DMSO.[4] |
| GHS Hazard Statements | H204: Fire or projection hazard[1][2] H301/H302: Toxic or harmful if swallowed[1][2] H315: Causes skin irritation[1][2] H318/H319: Causes serious eye damage or irritation[1][2] H335: May cause respiratory irritation[1][2] |
| Storage Temperature | Recommended 2-8 °C[2] |
Step-by-Step this compound Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with federal, state, and local regulations.[6]
Step 1: Waste Identification and Classification A laboratory chemical is considered waste when it is no longer intended for use.[7] All this compound waste, including contaminated labware (e.g., gloves, wipes, empty containers), must be classified as hazardous waste.
Step 2: Segregation and Storage
-
Incompatible Materials: Store this compound waste separately from strong oxidizing agents.[1]
-
Container Requirements: Use a suitable, dedicated hazardous waste container that is in good condition with no leaks or cracks.[7] The container must be compatible with the chemical waste.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[7][8] Store it in a designated, well-ventilated Satellite Accumulation Area (SAA), away from sinks or floor drains.[2][8] Flammable wastes should be kept in a fire-rated cabinet.[8]
Step 3: Labeling and Documentation
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name ("1-Hydroxy-7-azabenzotriazole"), the specific hazards (e.g., Explosive, Toxic, Irritant), and the date accumulation started.[1][9]
-
Manifest: A Uniform Hazardous Waste Manifest is required for off-site shipment to track the waste from generation to its final disposal facility.[9]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][7]
-
Approved Disposal Facility: Ensure that the disposal is handled by an approved and licensed hazardous waste disposal company, which will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[1][2]
Protocols for Waste Handling
While specific experimental protocols for disposal are determined by waste management facilities, the following laboratory protocols are essential for preparing this compound for disposal.
Protocol for Handling Solid this compound Waste:
-
Wear full PPE as described above.
-
Avoid dust generation. [3][10] Do not grind, shock, or subject the material to friction.[1][2]
-
Carefully transfer solid this compound waste into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Ensure the container is securely closed after the addition of waste.
-
Decontaminate the spatula and work area after use.
Protocol for Handling Contaminated Labware and Debris:
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[6][7] After rinsing, the container can often be disposed of as regular laboratory waste, but labels must be completely defaced.[6]
-
Contaminated Materials: Gloves, liners, and other solid materials contaminated with this compound should be placed directly into the designated solid hazardous waste container.
-
Do not mix this compound-contaminated waste with other waste streams unless compatibility has been confirmed by your EHS department.
Disposal Workflow Diagram
References
- 1. aksci.com [aksci.com]
- 2. peptide.com [peptide.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Page loading... [guidechem.com]
Essential Safety and Handling Guide for 1-Hydroxy-7-azabenzotriazole (HOAt)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Hydroxy-7-azabenzotriazole (HOAt). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Effective protection against the hazards of this compound requires specific PPE. The following table summarizes the recommended equipment.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Chemical safety goggles or a face shield | Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3] |
| Skin/Body | Chemical-resistant gloves and protective clothing | Gloves (Nitrile rubber, minimum 0.11 mm thickness) should be inspected before use.[4] A complete suit or flame-retardant antistatic protective clothing is recommended.[5] |
| Respiratory | Full-face particle respirator | Use a respirator with N100 (US) or P3 (EN 143) cartridges if exposure limits are exceeded or irritation is experienced.[4] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance requiring careful handling.[6] The table below outlines its primary hazards and the corresponding GHS classifications.
| Hazard | GHS Hazard Statement(s) | Signal Word | Pictogram |
| Explosive | H204: Fire or projection hazard[1] | Danger | Explosoding bomb |
| Acute Oral Toxicity | H301: Toxic if swallowed[1] | Danger | Skull and crossbones |
| Skin Irritation | H315: Causes skin irritation[1] | Warning | Exclamation mark |
| Serious Eye Damage | H318: Causes serious eye damage[1] | Danger | Corrosion |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Warning | Exclamation mark |
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
Experimental Protocol: Safe Handling and Disposal Workflow
The following diagram and procedural steps outline the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
